molecular formula C24H32N2O B610756 Apica CAS No. 1345973-50-3

Apica

Cat. No.: B610756
CAS No.: 1345973-50-3
M. Wt: 364.53
InChI Key: MDJYHWLDDJBTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apica, with the systematic name N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid belonging to the indole-3-carboxamide class of novel psychoactive substances. It is a recreational drug of abuse and is investigated for its distinct binding affinity and selectivity within the endocannabinoid system. Specifically, this compound demonstrates a notable selectivity for the CB2 receptor over the CB1 receptor, a profile that differentiates it from other synthetic cannabinoids like MDMB-CHMINACA and 5F-ADB-PINACA. This receptor selectivity makes this compound a valuable pharmacological tool for researching the specific roles and signaling pathways of the CB2 receptor, which is implicated in immunomodulation and inflammatory processes. Studies involving this compound administration have linked its activity to various behavioral manifestations in research models, including disruptions in locomotive activity and the presentation of sustained anxiety-like symptoms over extended observation periods. Its metabolism occurs predominantly through hydroxylation, carboxylation, and glucuronidation pathways. Research into compounds like this compound is crucial for understanding the mechanisms of cognitive impairment, the progression of behavioral disruptions, and the complex interplay between synthetic cannabinoids and the endocannabinoid system. This product is intended for forensic analysis and in vitro pharmacological research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-1-pentylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJYHWLDDJBTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745427
Record name Apica
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345973-50-3
Record name N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apica
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKU510FH74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to APICA (SDB-001)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APICA, also known as SDB-001 and N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that has garnered significant interest within the scientific community due to its potent agonistic activity at cannabinoid receptors. First identified in forensic samples in the early 2010s, this compound belongs to the indole-3-carboxamide class of synthetic cannabinoids. Its unique chemical structure, featuring a bulky adamantyl group, distinguishes it from many earlier generations of synthetic cannabinoids and contributes to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and known signaling pathways of this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Chemical Structure

This compound is characterized by a core indole ring substituted at the 1-position with a pentyl chain and at the 3-position with a carboxamide linker attached to a 1-adamantyl group.

IUPAC Name: N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide[1]

Chemical Formula: C₂₄H₃₂N₂O[1]

Molar Mass: 364.53 g/mol [1]

Synonyms: SDB-001, 2NE1[1]

The structure of this compound is closely related to other synthetic cannabinoids, such as APINACA (AKB48), which possesses an indazole core instead of an indole core. This structural difference, while seemingly minor, can significantly impact the compound's binding affinity and functional activity at cannabinoid receptors.

Pharmacological Data

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, there are some discrepancies in the reported binding affinities (Ki) and functional potencies (EC50) in the scientific literature. The available data is summarized in the table below for easy comparison.

ParameterCB1 ReceptorCB2 ReceptorReference
EC₅₀ 34 nM29 nM[1]
IC₅₀ 175 nMNot Reported[1]
Kᵢ Not Reported1.22 nM[2]

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor.

One study reports that this compound acts as a full agonist at both CB1 and CB2 receptors, with EC₅₀ values of 34 nM and 29 nM, respectively[1]. The same study also provides an IC₅₀ value of 175 nM for the CB1 receptor[1]. Another report suggests that this compound is more selective for the CB2 receptor, with a Kᵢ value of 1.22 nM, though a corresponding Kᵢ for the CB1 receptor was not provided in that source[2]. This discrepancy highlights the need for further research to fully elucidate the receptor binding profile of this compound. For comparison, the structurally related compound APINACA has reported Kᵢ values of 3.24 nM at CB1 and 1.68 nM at CB2 receptors[3].

Signaling Pathways

As a cannabinoid receptor agonist, this compound is presumed to activate canonical G-protein signaling pathways. However, specific experimental data detailing the downstream signaling cascades activated by this compound are limited. The general mechanism for cannabinoid receptor activation involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

Furthermore, many G-protein coupled receptors (GPCRs), including cannabinoid receptors, can also signal through β-arrestin pathways. β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades that are independent of G-protein activation. The functional selectivity of a ligand, meaning its ability to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin), is a critical aspect of its pharmacological profile. To date, specific studies on this compound's potential for biased agonism have not been extensively reported.

Below are diagrams illustrating the canonical cannabinoid receptor signaling pathway and a general experimental workflow for assessing G-protein activation and β-arrestin recruitment.

Cannabinoid Receptor Signaling Canonical Cannabinoid Receptor Signaling Pathway This compound This compound CB_Receptor CB1/CB2 Receptor This compound->CB_Receptor Binds to G_Protein Gαi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream

Canonical Cannabinoid Receptor Signaling Pathway

Experimental Workflow Experimental Workflow for Assessing Receptor Activation Start Start: Cells Expressing Cannabinoid Receptors Ligand_Addition Add this compound (or other ligand) Start->Ligand_Addition Incubation Incubate Ligand_Addition->Incubation G_Protein_Assay G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding) Incubation->G_Protein_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay (e.g., BRET, FRET, PathHunter) Incubation->Beta_Arrestin_Assay Data_Analysis Data Analysis (EC₅₀, Emax) G_Protein_Assay->Data_Analysis Beta_Arrestin_Assay->Data_Analysis

Experimental Workflow for Assessing Receptor Activation

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds like this compound. Below are generalized protocols for key in vitro assays used to determine the pharmacological properties of cannabinoid receptor ligands.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

  • Test compound (this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA).

  • Non-specific binding control (a high concentration of a known unlabeled cannabinoid ligand).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare dilutions of the test compound (this compound) in binding buffer.

  • In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ value), and either the test compound, buffer only (for total binding), or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.

In Vitro Functional Assay: cAMP Inhibition

This assay measures the functional potency (EC₅₀) of an agonist by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • Cells co-expressing a cannabinoid receptor (CB1 or CB2) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

  • Test compound (this compound) at various concentrations.

  • Forskolin or another adenylyl cyclase activator.

  • cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with a stimulation buffer.

  • Add the test compound (this compound) at various concentrations and incubate for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist will inhibit this stimulation.

  • Incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and the maximal effect (Eₘₐₓ).

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of a ligand's ability to engage this signaling pathway.

Materials:

  • A commercially available cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

  • Test compound (this compound) at various concentrations.

  • Cell culture medium and reagents.

  • Detection reagents provided with the assay kit.

  • A luminometer.

Procedure:

  • Plate the engineered cells in a white, opaque multi-well plate and culture overnight.

  • Prepare serial dilutions of the test compound (this compound).

  • Add the test compound to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented enzyme.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Measure the luminescence signal using a plate-reading luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound (SDB-001) is a potent synthetic cannabinoid agonist of the indole-3-carboxamide class. While its activity at both CB1 and CB2 receptors has been established, further research is required to resolve the existing discrepancies in its reported binding and functional data and to fully characterize its downstream signaling properties, including its potential for biased agonism. The experimental protocols provided in this guide offer a framework for researchers to conduct detailed pharmacological investigations of this compound and other novel synthetic cannabinoids. A thorough understanding of the structure-activity relationships and signaling profiles of these compounds is essential for the fields of pharmacology, toxicology, and the development of potential therapeutic agents targeting the endocannabinoid system.

References

APICA (SDB-001) mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of APICA (SDB-001)

Executive Summary

This compound (also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide structural class.[1] First identified in 2012, it acts as a potent agonist at both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC).[1][2] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its receptor binding profile, functional activity, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to both CB1 and CB2 receptors. Pharmacological evaluations have determined its binding affinity through competitive radioligand binding assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of a ligand's affinity for a receptor.

Studies indicate that this compound is a potent cannabinoid, with an IC50 at the CB1 receptor of 175 nM, which is comparable to the well-known synthetic cannabinoid JWH-018 (IC50 of 169 nM).[1] Other research suggests a higher selectivity for the CB2 receptor, with a reported Ki value of 1.22 nM for CB2.[3] This suggests that while this compound acts on both receptor subtypes, its relative affinity may vary depending on the experimental context.

Table 1: Quantitative Binding Affinity Data for this compound (SDB-001)

ParameterReceptorValue (nM)Reference
IC50CB1175[1]
KiCB21.22[3]

Functional Activity and Potency

This compound functions as a full agonist at both CB1 and CB2 receptors.[1] This means it binds to the receptor and elicits a maximal physiological response, similar to the endogenous cannabinoids. The potency of its agonist activity is quantified by the half-maximal effective concentration (EC50), which represents the concentration required to produce 50% of the maximum possible effect.

The first pharmacological evaluation of this compound determined its full agonist activity with an EC50 of 34 nM at CB1 receptors and 29 nM at CB2 receptors.[1] These values indicate high potency at both receptor subtypes, consistent with its observed cannabis-like effects in animal models.[1]

Table 2: Quantitative Functional Activity Data for this compound (SDB-001)

ParameterReceptorValue (nM)Reference
EC50CB134[1]
EC50CB229[1]

Molecular Signaling Pathways

The primary mechanism of action for this compound involves the activation of cannabinoid receptors, which are Class A G-protein-coupled receptors (GPCRs).[4][5]

G-Protein-Mediated Signaling

Upon binding of an agonist like this compound, CB1 and CB2 receptors undergo a conformational change that facilitates the activation of inhibitory G-proteins, primarily of the Gαi/o subtype.[4][6] This activation initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates ion channels. This includes the inhibition of presynaptic N-type voltage-gated calcium channels (Ca²⁺) and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[4][5]

The combined effect of these signaling events is a reduction in neuronal excitability and a decrease in neurotransmitter release from presynaptic terminals, which underlies the central psychoactive effects of CB1 receptor activation.[4]

G_Protein_Signaling cluster_membrane Plasma Membrane CB1R CB1/CB2 Receptor G_Protein Gαi/oβγ (Inactive) CB1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel (N-type) Response ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_Channel->Response K_Channel GIRK Channel K_Channel->Response This compound This compound (Agonist) This compound->CB1R Binds G_alpha Gαi/o-GTP (Active) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC cAMP->Response

Caption: this compound-induced G-protein signaling pathway at cannabinoid receptors.

β-Arrestin Recruitment

In addition to G-protein coupling, GPCR activation can also lead to the recruitment of β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate distinct, G-protein-independent signaling cascades.[4] Assays have been developed to specifically monitor the recruitment of β-arrestin 2 to activated CB1 receptors.[7][8][9][10] The degree to which this compound engages the G-protein pathway versus the β-arrestin pathway (a concept known as "biased agonism") is an area of ongoing research for synthetic cannabinoids and can influence their overall pharmacological and toxicological profile.[4]

Biased_Agonism cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R G_Protein_Activation Gαi/o Activation CB1R->G_Protein_Activation Pathway A Arrestin_Recruitment β-Arrestin 2 Recruitment CB1R->Arrestin_Recruitment Pathway B G_Response Canonical Effects (e.g., cAMP ↓) G_Protein_Activation->G_Response A_Response Receptor Internalization, MAPK Activation, etc. Arrestin_Recruitment->A_Response

Caption: Conceptual overview of biased agonism at the CB1 receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki, IC50) of a test compound.

  • Objective: To measure how effectively this compound competes with a radiolabeled ligand for binding to CB1 or CB2 receptors.

  • Methodology:

    • Preparation: Cell membranes expressing a high density of CB1 or CB2 receptors are prepared.

    • Incubation: Membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).[11]

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare Membranes (with CB1/CB2 Receptors) Start->Prep Incubate Incubate: - Membranes - [³H]Radioligand - this compound (Varying Conc.) Prep->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Count Liquid Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis: - Plot Competition Curve - Calculate IC50/Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Assay (β-Arrestin 2 Recruitment)

This assay measures the ability of a compound to induce the interaction between an activated CB receptor and β-arrestin 2.

  • Objective: To quantify the potency (EC50) and efficacy of this compound in promoting the CB1-β-arrestin 2 interaction.

  • Methodology: A common approach is the NanoBiT® split-luciferase assay.[7][8][9][10]

    • Cell Line: A cell line is engineered to express the CB1 receptor fused to one subunit of a split nanoluciferase enzyme (e.g., LgBiT) and β-arrestin 2 fused to the complementary subunit (e.g., SmBiT).[10]

    • Treatment: The cells are treated with varying concentrations of this compound.

    • Interaction: Agonist binding to the CB1 receptor causes it to recruit β-arrestin 2, bringing the two luciferase subunits into close proximity.

    • Signal Generation: The functional complementation of the luciferase subunits reconstitutes enzyme activity, which generates a bright bioluminescent signal in the presence of its substrate (furimazine).[10]

    • Detection: The luminescence is measured with a luminometer.

    • Analysis: A dose-response curve is generated to determine the EC50 and maximal efficacy (Emax) of this compound.

Functional Activity Assay (cAMP Inhibition)

This assay measures a direct consequence of Gαi/o protein activation.[6]

  • Objective: To determine this compound's potency (EC50) in inhibiting cAMP production.

  • Methodology:

    • Cell Line: Cells expressing the target cannabinoid receptor are used.

    • Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a high basal level of cAMP production.

    • Treatment: The cells are co-incubated with forskolin and varying concentrations of this compound.

    • Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

    • Analysis: The ability of this compound to reduce the forskolin-stimulated cAMP level is quantified, and a dose-response curve is used to calculate the EC50.

Metabolism

The metabolism of this compound is an important factor in its overall duration of action and pharmacological profile. Studies suggest that its metabolites, formed through processes like hydroxylation and glucuronidation, predominantly interact with CB2 receptors.[3] Furthermore, it has been proposed that metabolic hydrolysis of the amide linkage in this compound could potentially release amantadine, a compound with its own distinct pharmacological activities.[1]

References

The Pharmacological Profile of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, commonly known as APICA (also SDB-001 or 2NE1), is a synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in the study of synthetic cannabinoids and the development of related therapeutic or diagnostic agents.

Introduction

This compound is a synthetic cannabinoid featuring an indole core structure, distinguishing it from other adamantyl-containing synthetic cannabinoids like APINACA (AKB48), which possesses an indazole core.[1] First identified in Japan in 2012 within synthetic cannabis smoking blends, this compound has since become a compound of interest in forensic and pharmacological research due to its potent cannabimimetic effects.[1] Understanding its detailed pharmacological characteristics is crucial for predicting its physiological effects, potential for abuse, and for the development of analytical detection methods.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity and Potency of this compound

ParameterReceptorValueReference
IC₅₀CB₁175 nM[1]
EC₅₀CB₁34 nM[1]
EC₅₀CB₂29 nM[1]
EC₅₀CB₁6.89 ± 0.11 nM[2]
EC₅₀CB₂7.54 ± 0.11 nM[2]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.

Table 2: Comparative Potency of this compound

CompoundRelative PotencyNotesReference
This compoundLess potent than JWH-018Based on in vivo rat studies.[1]
This compoundMore potent than THCBased on in vivo rat studies.[1]
This compoundSimilar potency to Δ⁹-THCBased on in vivo rat studies.[2]
This compound~1/3 the potency of JWH-018Based on in vivo rat studies.[2]

Metabolism and Pharmacokinetics

In vivo studies have demonstrated that this compound undergoes extensive metabolism, with no unchanged parent compound typically detected in urine.[2] The primary metabolic pathways involve phase I hydroxylation reactions.

Key Metabolic Transformations:

  • Monohydroxylation: Occurs on the adamantyl ring system.[2]

  • Dihydroxylation: Occurs on the adamantyl ring system.[2]

  • Monohydroxylation: Occurs on the pentyl chain.[2]

Metabolites of this compound have been reported to predominantly interact with the CB₂ receptors.[3] The potential for metabolic hydrolysis of the amide group to release amantadine has been suggested, similar to the related compound APINACA.[1]

Currently, detailed in vivo pharmacokinetic parameters for this compound, such as its half-life, volume of distribution, and clearance in plasma, are not extensively documented in the available scientific literature.

Signaling Pathways

As a potent agonist at both CB1 and CB2 receptors, this compound is presumed to activate the canonical signaling pathways associated with these G-protein coupled receptors (GPCRs).

G-Protein Dependent Signaling

Activation of the CB1 receptor by an agonist like this compound typically leads to the activation of Gi/o proteins. This initiates a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the extracellular signal-regulated kinase (ERK) pathway.

G_Protein_Signaling This compound This compound CB1R CB1 Receptor This compound->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP

This compound G-Protein Dependent Signaling Pathway
β-Arrestin Mediated Signaling

In addition to G-protein signaling, GPCRs like the CB1 receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to:

  • Receptor Desensitization and Internalization: Uncoupling from G-proteins and removal of the receptor from the cell surface.

  • Scaffolding for Downstream Signaling Molecules: β-arrestins can act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades, including the activation of ERK.

Beta_Arrestin_Signaling This compound This compound CB1R_P Phosphorylated CB1 Receptor This compound->CB1R_P Agonist Binding & GRK Phosphorylation Beta_Arrestin β-Arrestin CB1R_P->Beta_Arrestin Recruits Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation Scaffolds

This compound β-Arrestin Mediated Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the characterization of synthetic cannabinoids are essential for reproducibility and comparison of data. The following are generalized methodologies for key assays.

Radioligand Binding Assay (for IC₅₀ Determination)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled cannabinoid ligand from the CB₁ and CB₂ receptors.

  • Materials:

    • Cell membranes expressing human CB₁ or CB₂ receptors.

    • Radioligand (e.g., [³H]CP55,940).

    • Test compound (this compound) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-labeled agonist like WIN 55,212-2).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of this compound in binding buffer.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

Binding_Assay_Workflow Start Start Incubate Incubate Membranes with Radioligand and this compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Calculate Calculate IC₅₀ Measure->Calculate End End Calculate->End

Radioligand Binding Assay Workflow
cAMP Accumulation Assay (for EC₅₀ Determination)

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

  • Materials:

    • Cells expressing human CB₁ or CB₂ receptors (e.g., CHO or HEK293 cells).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound (this compound) at various concentrations.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Generate a dose-response curve and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

In Vitro Metabolism Assay

This assay identifies the metabolic fate of this compound using human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • This compound.

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile or other organic solvent for quenching the reaction.

    • LC-MS/MS system for metabolite identification.

  • Procedure:

    • Pre-warm a mixture of HLMs, this compound, and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time period (e.g., 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to identify and characterize the metabolites formed.

Conclusion

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound) is a potent synthetic cannabinoid agonist at both CB₁ and CB₂ receptors. Its pharmacology is characterized by high potency, extensive metabolism primarily through hydroxylation, and the potential to activate both G-protein dependent and β-arrestin mediated signaling pathways. The data and protocols presented in this guide provide a foundational understanding of this compound's pharmacological profile, which is essential for ongoing research in the fields of forensic science, toxicology, and drug development. Further investigation into its in vivo pharmacokinetics and the specific nuances of its signaling pathways will be critical for a more complete understanding of its physiological effects.

References

APICA: A Technical Guide to Cannabinoid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cannabinoid receptor binding affinity of APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), a synthetic cannabinoid also known as SDB-001. This document summarizes key quantitative data, details common experimental protocols for assessing receptor binding, and illustrates the associated signaling pathways.

Core Concepts in Cannabinoid Receptor Binding

This compound is a potent synthetic cannabinoid that acts as an agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are integral to the endocannabinoid system. The affinity of a compound for these receptors is a critical determinant of its pharmacological activity. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki).

Quantitative Binding Affinity Data for this compound

The following table summarizes the reported binding affinity and functional potency values for this compound at the CB1 and CB2 receptors. It is important to note the distinction between these values:

  • IC50: The concentration of a competing ligand that displaces 50% of a radiolabeled ligand from a receptor.

  • EC50: The concentration of a ligand that induces a response halfway between the baseline and maximum effect.

  • Ki: The inhibition constant for a ligand, representing its binding affinity. A lower Ki value indicates a higher binding affinity.

ParameterReceptorValue (nM)Reference
IC50CB1175[1][3]
EC50CB134[1]
EC50CB229[1]
EC50CB16.89 ± 0.11[2]
EC50CB27.54 ± 0.11[2]
KiCB21.22[4]

Experimental Protocols

The determination of cannabinoid receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays are fundamental in characterizing the interaction of novel compounds with their target receptors.

Radioligand Displacement Assay

A common method to determine the binding affinity of a test compound like this compound is the radioligand displacement assay. This competitive binding assay measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human CB1 or CB2 receptor.

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope (e.g., [3H]CP-55,940 or [3H]SR141716A).

  • Test Compound: this compound (or other unlabeled ligand).

  • Incubation Buffer: Typically a Tris-HCl buffer containing BSA and divalent cations like MgCl2 and CaCl2.

  • Wash Buffer: A buffer used to separate bound and unbound radioligand.

  • Scintillation Fluid: A fluid that emits light when it interacts with the radioisotope.

  • Glass Fiber Filters: Used to separate the membranes from the incubation solution.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis:

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Radioligand_Displacement_Assay Membranes Cell Membranes (CB1/CB2) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]CP-55,940) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Separate bound/ unbound Washing Washing Filtration->Washing Remove non-specific binding Quantification Scintillation Counting Washing->Quantification Analysis IC50 Determination Cheng-Prusoff for Ki Quantification->Analysis

Fig 1. Workflow of a radioligand displacement assay.

Signaling Pathways

Cannabinoid receptors, upon activation by an agonist such as this compound, initiate a cascade of intracellular signaling events. As members of the Gi/o family of GPCRs, their activation primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CBR CB1/CB2 Receptor This compound->CBR Binds to G_Protein Gi/o Protein CBR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Cascade G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Fig 2. Simplified cannabinoid receptor signaling pathway.

Upon binding of this compound to the CB1 or CB2 receptor, the associated Gi/o protein is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Concurrently, the Gβγ subunits can modulate other effectors, including ion channels and the MAPK signaling cascade, ultimately leading to a cellular response.

References

The Endocannabinoid System Effects of APICA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This technical guide provides an in-depth analysis of the synthetic cannabinoid N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), also known as SDB-001 or 2NE1. As a potent agonist for cannabinoid receptors, this compound has garnered significant interest within the research and drug development communities. This document summarizes the current understanding of this compound's interaction with the endocannabinoid system, presenting key quantitative data, detailed experimental methodologies, and visual representations of its presumed signaling pathways. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids and their physiological effects.

Introduction to this compound

This compound is an indole-based synthetic cannabinoid that was first identified in synthetic cannabis smoking blends in Japan in March 2012.[1] Structurally, it is related to other adamantyl-containing synthetic cannabinoids, such as APINACA (AKB48), but possesses an indole core instead of an indazole core.[1] this compound acts as a potent and full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, eliciting cannabis-like effects.[1][2] Its high affinity and efficacy at these receptors have made it a subject of extensive pharmacological and toxicological investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound at cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities of this compound

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
This compound (SDB-001)CB1Radioligand Binding-175[1]
This compound (SDB-001)CB2Radioligand Binding-176[3]

Table 2: Cannabinoid Receptor Functional Activity of this compound

CompoundReceptorAssay TypeEC50 (nM)EfficacyReference
This compound (SDB-001)CB1FLIPR Membrane Potential34Full Agonist[1]
This compound (SDB-001)CB2FLIPR Membrane Potential29Full Agonist[1]
This compound (SDB-001)CB1-6.89 ± 0.11Full Agonist[2]
This compound (SDB-001)CB2-7.54 ± 0.11Full Agonist[2]

Inferred Signaling Pathways of this compound

As a full agonist of CB1 and CB2 receptors, this compound is presumed to activate the canonical G-protein coupled signaling pathways associated with these receptors. The primary signaling cascade involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.

APICA_Signaling_Pathway This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response Leads to MAPK_pathway->Cellular_Response Leads to

Inferred this compound Signaling Cascade

Experimental Protocols

This section details the methodologies for key experiments used to characterize the endocannabinoid system effects of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki or IC50) of this compound for cannabinoid receptors.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prepare_membranes incubate Incubate membranes with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., using liquid scintillation counting) separate->quantify analyze Analyze data to determine IC50/Ki values quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation.

cAMP_Assay_Workflow start Start culture_cells Culture cells expressing CB1 or CB2 receptors start->culture_cells pre_treat Pre-treat cells with varying concentrations of this compound culture_cells->pre_treat stimulate Stimulate adenylyl cyclase with forskolin to induce cAMP production pre_treat->stimulate lyse_cells Lyse the cells to release intracellular cAMP stimulate->lyse_cells quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->quantify_cAMP analyze Analyze data to determine EC50 for cAMP inhibition quantify_cAMP->analyze end End analyze->end

cAMP Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture: Cells expressing the target cannabinoid receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.

  • Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of this compound that produces a half-maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

In Vitro Metabolism Study

This protocol is used to identify the metabolites of this compound when exposed to human liver enzymes.[4][5]

Detailed Methodology:

  • Incubation: this compound is incubated with human liver microsomes (HLMs) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.[4][5]

  • Reaction Quenching: The metabolic reaction is stopped at various time points by adding a solvent like acetonitrile.

  • Sample Preparation: The samples are centrifuged to remove proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The metabolites are separated and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This technique allows for the determination of the mass-to-charge ratio of the parent compound and its metabolites, facilitating their structural elucidation.

  • Data Interpretation: The mass spectral data is analyzed to identify the types of metabolic transformations that have occurred, such as hydroxylation, dealkylation, or glucuronidation.

Discussion

The data presented in this guide demonstrate that this compound is a potent, full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy are comparable to other well-characterized synthetic cannabinoids. The primary metabolic pathway for this compound appears to be hydroxylation of the adamantyl and pentyl moieties.[4][5]

The activation of CB1 and CB2 receptors by this compound is expected to trigger downstream signaling cascades that are inhibitory to adenylyl cyclase, leading to decreased intracellular cAMP levels, and stimulatory to the MAPK/ERK pathway. These signaling events are the molecular basis for the psychoactive and physiological effects observed with this compound and other synthetic cannabinoids. Further research is warranted to fully elucidate the specific downstream targets of this compound-activated signaling and to understand the potential for biased agonism, where a ligand may preferentially activate certain signaling pathways over others.

Conclusion

This compound is a potent synthetic cannabinoid that robustly activates both CB1 and CB2 receptors. Its pharmacological profile, characterized by high affinity and full agonism, underlies its significant physiological effects. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a framework for the continued investigation of this compound and other novel psychoactive substances. A thorough understanding of the molecular pharmacology of these compounds is crucial for the development of effective diagnostic and therapeutic strategies.

References

In Vitro Characterization of APICA (SDB-001): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APICA, also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity and functional activity. Detailed experimental protocols for key assays are provided, along with signaling pathway and workflow diagrams to facilitate a deeper understanding of its pharmacological profile.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

Target ReceptorParameterValue (nM)
Human CB1Ki9.0[1]
Human CB2Ki2.94[1]
Human CB1IC50175[2]

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half maximal inhibitory concentration.

Table 2: Functional Activity of this compound at Cannabinoid Receptors

Target ReceptorParameterValue (nM)Agonist Activity
Human CB1EC5034[2]Full Agonist[2]
Human CB2EC5029[2]Full Agonist[2]

EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This G-protein coupled receptor (GPCR) signaling cascade is a key mechanism underlying the pharmacological effects of cannabinoids.

CB1_Signaling_Pathway This compound This compound (Agonist) CB1 CB1 Receptor This compound->CB1 Binds to Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

CB1 Receptor Signaling Pathway for this compound.
Radioligand Competition Binding Assay Workflow

This workflow illustrates the principle of a competitive binding assay used to determine the binding affinity (Ki) of a test compound like this compound. A radiolabeled cannabinoid ligand with known affinity is competed for binding to the receptor by the unlabeled test compound.

Binding_Assay_Workflow cluster_0 Assay Components cluster_1 Experimental Steps Receptor CB1/CB2 Receptor Membrane Preparation Incubation Incubate Components Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]CP55,940) Radioligand->Incubation TestCompound This compound (Unlabeled) TestCompound->Incubation Separation Separate Bound from Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Analysis Data Analysis (IC50 -> Ki) Quantification->Analysis

Workflow for Radioligand Competition Binding Assay.
cAMP Functional Assay Workflow

This diagram outlines the steps in a functional assay to measure the effect of a compound on cAMP levels. For a CB1 agonist like this compound, the expected outcome is a decrease in forskolin-stimulated cAMP production.

cAMP_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis Cells Cells Expressing CB1/CB2 Receptors Pretreatment Pre-treat with this compound Cells->Pretreatment Stimulation Stimulate with Forskolin Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Data Analysis (EC50) Detection->Analysis

Workflow for cAMP Functional Assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for CB1 and CB2 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940).

  • This compound (test compound).

  • Non-specific binding control (e.g., WIN 55,212-2).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.

    • 50 µL of radiolabeled ligand at a concentration near its Kd.

    • 100 µL of receptor membrane preparation.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a general method to assess the functional activity of this compound as a CB1/CB2 receptor agonist by measuring its effect on intracellular cAMP levels.

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase activity.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • This compound (test compound).

  • Forskolin (adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing serial dilutions of this compound. Incubate for 15-30 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., EC80). Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data with the response to forskolin alone representing 0% inhibition and the basal level representing 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

The in vitro data clearly demonstrate that this compound is a high-affinity, potent, and full agonist at both CB1 and CB2 receptors. Its sub-nanomolar to low nanomolar binding affinities and functional potencies are consistent with its classification as a highly active synthetic cannabinoid. The provided experimental protocols offer a foundation for the further investigation and characterization of this compound and related compounds in a research and drug development setting.

References

APICA: A Technical Whitepaper on a Potent Synthetic Cannabinoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This document provides a comprehensive technical overview of the synthetic cannabinoid N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), also known as SDB-001 and 2NE1. It is intended for researchers, scientists, and drug development professionals interested in the discovery, history, and pharmacological profile of this potent research compound. This guide details its synthesis, mechanism of action, and the experimental methodologies used for its characterization.

Discovery and History

This compound was first identified in 2012 by Uchiyama and colleagues in Japan as a component of illicit herbal products marketed as "synthetic cannabis".[1][2] Unlike earlier generations of synthetic cannabinoids, such as the JWH series, this compound represents a novel structural class characterized by an adamantyl group linked to an indole core via a carboxamide bridge.[1][2] Its structure is closely related to compounds described in a 2003 patent (WO 2003/035005), although this compound itself was not explicitly disclosed.[3] The emergence of this compound and its indazole analogue, APINACA (AKB48), marked a new phase in the evolution of designer drugs, necessitating the development of new analytical methods for their detection.[1][2]

Chemical Synthesis

The synthesis of this compound involves a multi-step process. While the original clandestine synthesis methods are not formally documented, a plausible and commonly cited route is based on established indole chemistry. The general procedure involves the N-alkylation of the indole nitrogen followed by amidation at the C3 position.

Experimental Protocol: Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound)

  • N-Pentylation of Indole-3-carboxylic acid: To a solution of indole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred to allow for the formation of the corresponding sodium salt. 1-Bromopentane is then added, and the reaction is allowed to warm to room temperature and stirred until the completion of the alkylation, which can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling: The resulting N-pentyl-indole-3-carboxylic acid is then coupled with 1-adamantanamine. This is typically achieved using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Logical Workflow for this compound Synthesis

Indole3COOH Indole-3-carboxylic acid NPentylIndoleCOOH N-pentyl-indole-3-carboxylic acid Indole3COOH->NPentylIndoleCOOH 1. N-Alkylation NaH NaH, DMF NaH->Indole3COOH Bromopentane 1-Bromopentane Bromopentane->Indole3COOH This compound This compound NPentylIndoleCOOH->this compound 2. Amidation EDC EDC, 1-Adamantanamine, DCM EDC->NPentylIndoleCOOH

A simplified workflow for the synthesis of this compound.

Pharmacological Data

This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its activity has been characterized through various in vitro assays, with the key quantitative data summarized in the table below.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (IC50) 175 nMNot Reported[3]
Functional Activity (EC50) 34 nM29 nM[3]

Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of this compound that displaces 50% of a specific radioligand in a competitive binding assay. EC50 (half maximal effective concentration) is the concentration that produces 50% of the maximal response in a functional assay.

The data indicates that this compound is a full agonist at both CB1 and CB2 receptors, with slightly higher potency at the CB2 receptor in functional assays.[3] Its binding affinity at the CB1 receptor is comparable to that of the well-known synthetic cannabinoid JWH-018.[3]

Signaling Pathways

As an agonist of the CB1 and CB2 receptors, this compound modulates intracellular signaling cascades that are typically associated with these G-protein coupled receptors (GPCRs). Both CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.

CB1/CB2 Receptor Signaling Cascade

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

This compound-mediated signaling through CB1/CB2 receptors.

Upon binding of this compound to the CB1 or CB2 receptor, the associated Gi/o protein is activated. This leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits can modulate the activity of various downstream effectors, including ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and activating the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The pharmacological data for this compound were generated using standard in vitro assays for cannabinoid receptor activity. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.

  • Incubation: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.

Experimental Workflow for Radioligand Binding Assay

Membranes CB1/CB2 Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]CP-55,940) Radioligand->Incubation APICA_unlabeled Unlabeled this compound (various conc.) APICA_unlabeled->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50

Workflow for determining the binding affinity of this compound.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.

  • Assay Buffer: The buffer typically contains GDP to ensure that G-proteins are in their inactive state.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

  • Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration.

  • Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase.

Protocol:

  • Cell Culture: Whole cells expressing CB1 or CB2 receptors are used.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and efficacy.

In Vivo Effects

In vivo studies in rodents have shown that this compound produces a profile of effects consistent with CB1 receptor activation, often referred to as the "cannabinoid tetrad": hypolocomotion, catalepsy, analgesia, and hypothermia. These studies confirm that this compound is psychoactive and has cannabis-like effects in animals.[3]

Conclusion

This compound is a potent, full agonist of both CB1 and CB2 receptors that emerged in the early 2010s as a novel synthetic cannabinoid. Its unique chemical structure and high potency have made it a compound of significant interest to both the scientific and forensic communities. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers working with or investigating this compound and related compounds. Further research is warranted to fully elucidate its pharmacokinetic profile and long-term physiological effects.

References

Methodological & Application

Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA), a synthetic cannabinoid. The synthesis is a two-step process commencing with the N-alkylation of indole-3-carboxylic acid, followed by an amide coupling reaction with 1-adamantanamine. This protocol includes comprehensive methodologies, data presentation in tabular format for clarity, and visual representations of the synthesis workflow and a relevant biological pathway to facilitate understanding and reproducibility in a research setting.

Introduction

N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, also known as this compound, is a compound that has been identified in forensic and toxicological studies.[1][2] It belongs to the class of synthetic cannabinoids, which are substances designed to mimic the effects of THC, the primary psychoactive component in cannabis. Structurally similar compounds, such as APINACA (containing an indazole core instead of indole), are known to be potent agonists of the cannabinoid receptors CB1 and CB2.[3][4] The protocol outlined below is based on established chemical principles for N-alkylation of indoles and amide bond formation.[5]

Data Presentation

Table 1: Reagents for the Synthesis of 1-pentyl-1H-indole-3-carboxylic acid
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalence
Indole-3-carboxylic acidC₉H₇NO₂161.161.00 g1.0
Potassium HydroxideKOH56.110.69 g2.0
1-BromopentaneC₅H₁₁Br151.041.32 mL2.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1320 mL-
Hydrochloric Acid (2M)HCl36.46As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine--As needed-
Sodium SulfateNa₂SO₄142.04As needed-
Table 2: Reagents for the Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalence
1-pentyl-1H-indole-3-carboxylic acidC₁₄H₁₇NO₂231.291.00 g1.0
Thionyl ChlorideSOCl₂118.970.48 mL1.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
1-AdamantanamineC₁₀H₁₇N151.250.72 g1.1
TriethylamineC₆H₁₅N101.191.2 mL2.0
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Brine--As needed-
Sodium SulfateNa₂SO₄142.04As needed-
HexaneC₆H₁₄86.18As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Table 3: Analytical Data for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound)
AnalysisExpected Result
Appearance White to off-white solid
Yield Variable, typically 60-80% for the final step
Melting Point Not widely reported, expected to be a crystalline solid
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to adamantyl, pentyl, and indole protons
¹³C NMR (CDCl₃, 100 MHz) Peaks corresponding to adamantyl, pentyl, and indole carbons
Mass Spectrometry (ESI+) m/z = 365.26 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxylic acid (1.00 g, 1.0 eq.) and potassium hydroxide (0.69 g, 2.0 eq.) in dimethyl sulfoxide (DMSO) (20 mL).

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Add 1-bromopentane (1.32 mL, 2.0 eq.) dropwise to the solution.

  • Reaction Monitoring: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid, which will cause the product to precipitate.

  • Purification: Filter the precipitate and wash it thoroughly with water. Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-pentyl-1H-indole-3-carboxylic acid as a solid. Dry the product under vacuum.

Step 2: Synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound)
  • Formation of Acyl Chloride: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 1-pentyl-1H-indole-3-carboxylic acid (1.00 g, 1.0 eq.) in dry dichloromethane (DCM) (20 mL). Add thionyl chloride (0.48 mL, 1.5 eq.) dropwise at 0°C (ice bath).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (around 40°C) for 2 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Amide Coupling: Cool the reaction mixture back to 0°C. In a separate flask, dissolve 1-adamantanamine (0.72 g, 1.1 eq.) and triethylamine (1.2 mL, 2.0 eq.) in dry DCM (10 mL). Add this solution dropwise to the acyl chloride solution at 0°C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amide Coupling Indole_Acid Indole-3-carboxylic acid Intermediate 1-pentyl-1H-indole-3-carboxylic acid Indole_Acid->Intermediate 1. KOH, DMSO 2. 1-Bromopentane, 60°C KOH_DMSO KOH, DMSO Bromopentane 1-Bromopentane Acyl_Chloride 1-pentyl-1H-indole-3-carbonyl chloride Intermediate->Acyl_Chloride SOCl₂, DCM, Reflux This compound This compound (Final Product) Acyl_Chloride->this compound 1-Adamantanamine, TEA, DCM Adamantanamine 1-Adamantanamine, TEA

Caption: Synthetic route for N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (this compound).

Cannabinoid_Receptor_Signaling This compound This compound CB1_CB2 CB1/CB2 Receptors This compound->CB1_CB2 Binds to Gi_Go Gi/Go Protein CB1_CB2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAPK Pathway Gi_Go->MAPK Activates Ca_Channels ↓ Ca²⁺ Channels Gi_Go->Ca_Channels K_Channels ↑ K⁺ Channels Gi_Go->K_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Psychoactive Effects) cAMP->Cellular_Response MAPK->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response

Caption: Putative signaling pathway of this compound via cannabinoid receptors.

References

Application Notes and Protocols for the Detection of APICA in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APICA (N-(1-amino-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide), also known as 2NE1, is a synthetic cannabinoid that has been identified as a designer drug. Due to its potential for abuse and adverse health effects, robust and sensitive analytical methods are required for its detection in biological matrices. These application notes provide detailed protocols for the analysis of this compound and its major metabolites in urine, blood, and oral fluid using state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathways of this compound

The metabolism of this compound primarily involves oxidation and N-dealkylation. In vitro studies using human liver microsomes have shown that this compound is extensively metabolized to various phase I metabolites.[1][2][3] The major metabolic pathways include:

  • Hydroxylation: Mono-, di-, and tri-hydroxylation of the adamantyl ring and the N-pentyl chain are major metabolic routes. For the detection of this compound abuse, the di- and tri-hydroxylated metabolites are considered preferred targets in urine analysis.[1][2]

  • N-dealkylation: Cleavage of the N-pentyl chain results in the formation of N-despentyl metabolites, which can be further hydroxylated.[1][2]

  • The amide bond in the this compound structure has been found to be resistant to metabolic cleavage.[1][2]

APICA_Metabolism This compound This compound Mono_OH Monohydroxylated Metabolites (Adamantyl or Pentyl) This compound->Mono_OH Hydroxylation N_Despentyl N-Despentyl this compound This compound->N_Despentyl N-Dealkylation Di_OH Dihydroxylated Metabolites (Adamantyl and/or Pentyl) Mono_OH->Di_OH Hydroxylation Tri_OH Trihydroxylated Metabolites (Adamantyl and/or Pentyl) Di_OH->Tri_OH Hydroxylation Urine Excretion in Urine (primarily as glucuronide conjugates) Di_OH->Urine Tri_OH->Urine N_Despentyl_OH N-Despentyl Hydroxyadamantyl Metabolite N_Despentyl->N_Despentyl_OH Hydroxylation N_Despentyl_OH->Urine

Caption: Phase I Metabolic Pathway of this compound.

Analytical Methods and Protocols

The detection of this compound and its metabolites in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound and its metabolites in biological fluids due to its high sensitivity and specificity.

Sample Preparation

  • Urine: A direct "dilute-and-shoot" approach or solid-phase extraction (SPE) can be employed. For enhanced sensitivity and to account for conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase is recommended prior to extraction.

  • Blood/Plasma: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common and effective method. Alternatively, liquid-liquid extraction (LLE) or SPE can be used for cleaner extracts.

  • Oral Fluid: Due to the lower sample volume, a simple protein precipitation step is often sufficient.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Urine

  • Sample Hydrolysis (for conjugated metabolites):

    • To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase from E. coli.

    • Incubate at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Quantitative Data (Representative Values)

The following table summarizes typical performance characteristics for an LC-MS/MS method for the analysis of this compound and its hydroxylated metabolites. Actual values may vary depending on the specific instrumentation and laboratory conditions.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)
This compoundBlood0.050.10.1 - 10090 - 110< 15
This compoundUrine0.10.250.25 - 20088 - 112< 15
This compoundOral Fluid0.020.050.05 - 5092 - 108< 15
Di-hydroxy this compoundUrine0.20.50.5 - 25085 - 115< 15
Tri-hydroxy this compoundUrine0.20.50.5 - 25085 - 115< 15
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the detection of this compound, particularly after derivatization to increase its volatility.

Sample Preparation and Derivatization

Sample preparation for GC-MS typically involves LLE or SPE, similar to LC-MS/MS. A crucial additional step is derivatization. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.

Experimental Protocol: GC-MS Analysis of this compound in Oral Fluid

  • Sample Extraction (LLE):

    • To 0.5 mL of oral fluid, add an internal standard.

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization:

    • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Employ a temperature program that allows for the separation of the derivatized analytes.

    • Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood, Oral Fluid) Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis Extraction Extraction (SPE, LLE, or Protein Precipitation) Sample->Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (for LC-MS/MS) Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis GCMS->Data_Analysis

Caption: General workflow for this compound analysis.

Immunoassays

While chromatographic methods are the gold standard for confirmation and quantification, immunoassays can be used for initial screening of this compound and other synthetic cannabinoids. Commercially available enzyme-linked immunosorbent assay (ELISA) kits for synthetic cannabinoids may show cross-reactivity with this compound, but this should be confirmed with the manufacturer's data. Positive results from an immunoassay should always be confirmed by a more specific method like LC-MS/MS or GC-MS.

Conclusion

The analytical methods and protocols described in these application notes provide a comprehensive framework for the detection and quantification of this compound and its metabolites in various biological samples. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, turnaround time, and the available instrumentation. For definitive identification and quantification, LC-MS/MS is the recommended technique, with a focus on the detection of hydroxylated metabolites in urine for monitoring this compound consumption.

References

Application Notes and Protocols for the Quantification of APICA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is a synthetic cannabinoid that has been identified in illicit products. As a potent agonist of the cannabinoid receptors CB1 and CB2, its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of this compound

This compound, like other synthetic cannabinoids, exerts its physiological and psychoactive effects by mimicking endogenous cannabinoids and binding to cannabinoid receptors. The primary targets are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

  • CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids.

  • CB2 receptors are primarily found in the immune system and peripheral tissues and are involved in modulating inflammation and immune responses.

Upon binding of this compound to CB1 or CB2 receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, cannabinoid receptor activation can lead to the modulation of ion channels and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

APICA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CB1_R CB1 Receptor This compound->CB1_R binds CB2_R CB2 Receptor This compound->CB2_R binds G_protein Gi/o Protein CB1_R->G_protein activates CB2_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates Ion_Channel Ion Channel Modulation G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via cannabinoid receptors.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Below are protocols for extracting this compound from whole blood and urine.

a) Solid Phase Extraction (SPE) for Whole Blood

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard (e.g., this compound-d4). Vortex briefly.

  • Lysis: Add 2 mL of a lysis buffer (e.g., 0.1 M zinc sulfate) and vortex for 30 seconds to lyse the red blood cells.

  • Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution.

  • Elution: Elute this compound with 3 mL of a 2% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b) Liquid-Liquid Extraction (LLE) for Urine

  • Sample Pre-treatment: To 2 mL of urine, add an internal standard (e.g., this compound-d4).

  • pH Adjustment: Adjust the pH of the sample to approximately 9-10 with ammonium hydroxide.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., n-hexane:ethyl acetate, 9:1 v/v). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following parameters provide a starting point for the development of a robust LC-MS/MS method for this compound quantification.

a) Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

b) Mass Spectrometry (MS) Parameters

Mass spectrometry is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

c) MRM Transitions for this compound

The selection of precursor and product ions is critical for the selectivity of the method. The following MRM transitions have been reported for this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound 379.3144.1228.235 / 25
This compound-d4 (IS) 383.3144.1232.235 / 25

Quantitative Data Summary

A validated LC-MS/MS method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The following tables summarize typical validation parameters for the quantification of this compound in a biological matrix.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC 0.3< 15%< 15%85 - 115%
Mid QC 10< 15%< 15%85 - 115%
High QC 80< 15%< 15%85 - 115%

Experimental Workflow Diagram

The overall workflow for the quantification of this compound from sample collection to data analysis is illustrated below.

APICA_Quantification_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Whole Blood/Urine) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (SPE or LLE) Internal_Standard->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Figure 2: General workflow for this compound quantification by LC-MS/MS.

Conclusion

The protocols and parameters outlined in this document provide a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to obtain accurate and reliable data for a variety of applications. It is recommended that each laboratory validates the method according to its specific standard operating procedures and regulatory requirements.

APICA: A Versatile Tool for Interrogating Cannabinoid Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

APICA, also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a potent synthetic cannabinoid that acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] Its high affinity and efficacy make it a valuable research tool for elucidating the complex roles of the endocannabinoid system in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in probing cannabinoid receptor function.

Pharmacological Profile of this compound

This compound exhibits robust binding affinity and functional potency at both CB1 and CB2 receptors, making it a non-selective agonist. Its pharmacological parameters have been characterized in various in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with cannabinoid receptors.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) ~1.22 nMNot widely reported[3]
Functional Potency (EC50) 6.89 ± 0.11 nM7.54 ± 0.11 nM[1]
Functional Potency (EC50) 34 nM29 nM[2]
Inhibitory Concentration (IC50) 175 nMNot widely reported[2]

Note: Variations in reported values can be attributed to different experimental conditions and assay formats.

Cannabinoid Receptor Signaling Pathways

This compound, as a cannabinoid receptor agonist, modulates several key intracellular signaling cascades. The primary mechanism involves the activation of Gαi/o-coupled G protein-coupled receptors (GPCRs).

CB1 and CB2 Receptor Signaling

Activation of CB1 and CB2 receptors by this compound initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can modulate ion channels, particularly inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[3][4][5]

Beyond the canonical G-protein signaling, cannabinoid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of other signaling molecules like mitogen-activated protein kinases (MAPKs).[2][3][4]

Diagram: this compound-Activated Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB_Receptor CB1/CB2 Receptor This compound->CB_Receptor Binds and Activates G_Protein Gαi/oβγ CB_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits (αi/o) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ) K_Channel K⁺ Channel G_Protein->K_Channel Activates (βγ) cAMP cAMP AC->cAMP Converts ATP to cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission, immune modulation) Ca_Channel->Cellular_Response Reduced Ca²⁺ influx K_Channel->Cellular_Response K⁺ efflux PKA PKA cAMP->PKA Activates PKA->Cellular_Response MAPK MAPK (ERK, JNK, p38) MAPK->Cellular_Response beta_Arrestin->MAPK Activates

This compound-activated signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the function of this compound at cannabinoid receptors.

In Vitro Experimental Workflow

A typical workflow for the in vitro characterization of a synthetic cannabinoid like this compound involves a series of assays to determine its binding affinity, functional potency, and efficacy.

Diagram: In Vitro Characterization Workflow for this compound

In_Vitro_Workflow Start Start: this compound Compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Determine Ki cAMP_Assay cAMP Accumulation Assay Functional_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assay->Arrestin_Assay cAMP_Assay->Data_Analysis Determine EC50/IC50 & Emax Arrestin_Assay->Data_Analysis Determine EC50 & Emax Conclusion Conclusion: Pharmacological Profile of this compound Data_Analysis->Conclusion

Workflow for in vitro characterization.
Protocol 1: Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a competitive binding assay with a radiolabeled cannabinoid ligand, such as [³H]CP-55,940.

Materials:

  • Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

  • [³H]CP-55,940 (Radioligand).

  • This compound (Test compound).

  • WIN-55,212-2 or other known cannabinoid agonist/antagonist (for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare Reagents:

    • Dilute this compound to a range of concentrations (e.g., 0.1 nM to 10 µM) in Binding Buffer.

    • Prepare a stock solution of the radioligand [³H]CP-55,940 in Binding Buffer at a concentration near its Kd (e.g., 0.5-2 nM).

    • Prepare a high concentration of a non-specific binding control (e.g., 10 µM WIN-55,212-2) in Binding Buffer.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of cell membranes, 50 µL of [³H]CP-55,940, and 100 µL of Binding Buffer.

      • Non-specific Binding: 50 µL of cell membranes, 50 µL of [³H]CP-55,940, and 100 µL of the non-specific binding control.

      • Competitive Binding: 50 µL of cell membranes, 50 µL of [³H]CP-55,940, and 100 µL of the corresponding this compound dilution.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6][7]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in Wash Buffer using a cell harvester.

    • Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors, providing a measure of its functional potency (EC50) and efficacy.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Forskolin.

  • This compound.

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 96-well or 384-well white opaque microplates.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to ~80-90% confluency.

    • Seed the cells into the microplates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Pre-incubate the cells with IBMX (e.g., 0.5 mM) in Assay Buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Prepare serial dilutions of this compound in Assay Buffer containing a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of adenylyl cyclase).

    • Add the this compound/forskolin solutions to the cells and incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

    • Determine the EC50 value from the dose-response curve. The maximal inhibition observed reflects the efficacy of this compound.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor, providing another measure of functional activity. The DiscoverX PathHunter® β-arrestin assay is a common platform for this.

Materials:

  • PathHunter® eXpress CB1 or CB2 β-Arrestin GPCR Assay cells.

  • PathHunter® Detection Reagents.

  • This compound.

  • Cell plating reagent.

  • 96-well or 384-well white, clear-bottom tissue culture-treated microplates.

Procedure:

  • Cell Plating:

    • Thaw and plate the PathHunter® cells according to the manufacturer's protocol.

    • Incubate the cells for the recommended time (typically 24-48 hours).

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the this compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the PathHunter® detection reagents to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Protocol 4: In Vivo Cannabinoid Tetrad Assay in Mice

The "tetrad" is a battery of four behavioral tests used to assess the cannabimimetic activity of a compound in rodents. The four components are: hypothermia, catalepsy, analgesia, and locomotor suppression.

Materials:

  • Male C57BL/6 mice (or other appropriate strain).

  • This compound dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

  • Rectal thermometer.

  • Bar test apparatus for catalepsy (a horizontal bar raised a few centimeters off the surface).

  • Hot plate or tail-flick apparatus for analgesia testing.

  • Open field arena for locomotor activity assessment.

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). Use a range of doses to establish a dose-response relationship.

  • Behavioral Testing (typically performed 30-60 minutes post-injection):

    • Hypothermia: Measure the rectal temperature of each mouse.

    • Catalepsy: Place the mouse's forepaws on the elevated bar. Measure the time it takes for the mouse to remove its paws (immobility time). A longer duration indicates catalepsy.

    • Analgesia:

      • Hot Plate Test: Place the mouse on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).

      • Tail-Flick Test: Apply a heat source to the mouse's tail and measure the latency to flick the tail away.

    • Locomotor Suppression: Place the mouse in an open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Compare the results from the this compound-treated groups to the vehicle-treated control group for each of the four measures.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.

Conclusion

This compound is a potent and versatile tool for investigating the function of cannabinoid receptors. Its well-characterized pharmacological profile as a full agonist at both CB1 and CB2 receptors, combined with the detailed protocols provided in these application notes, will enable researchers to effectively probe the endocannabinoid system and its role in health and disease. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for APICA Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APICA (N-(1-Adamantyl)-1-pentylindole-3-carboxamide), also known as SDB-001 or 2NE1, is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Due to its psychoactive effects, it is crucial to understand its abuse potential. Drug discrimination is a well-established behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of a drug and predict its abuse liability in humans. This document provides detailed application notes and experimental protocols for conducting drug discrimination studies with this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating cannabinoid receptors, which are G-protein coupled receptors (GPCRs). Specifically, CB1 receptors are coupled to Gi/o proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and various ion channels, ultimately resulting in the psychoactive and physiological effects associated with cannabinoids.

APICA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CB1R CB1 Receptor (GPCR) This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Cellular_Response Cellular Response (Psychoactive Effects) PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: this compound signaling pathway via the CB1 receptor.

Experimental Design for Drug Discrimination Studies

Drug discrimination studies are designed to assess whether a novel compound produces subjective effects similar to a known drug of abuse. In the case of this compound, the training drug would typically be Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, or another well-characterized synthetic cannabinoid like JWH-018.

Key Experimental Phases:

A typical drug discrimination study involves several phases:

  • Lever Press Training: Animals, typically rats or monkeys, are trained to press levers for a food reward.

  • Discrimination Training: Animals are trained to discriminate between the training drug (e.g., THC) and vehicle (a saline or other inert solution). On days when the drug is administered, pressing one specific lever (the "drug-appropriate" lever) is rewarded. On days when the vehicle is administered, pressing the other lever (the "vehicle-appropriate" lever) is rewarded.

  • Substitution Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, test sessions are conducted with different doses of the training drug to establish a dose-response curve. Subsequently, different doses of the test drug (this compound) are administered to determine if it "substitutes" for the training drug, meaning the animals press the drug-appropriate lever.

  • Antagonism Testing: To confirm that the discriminative stimulus effects of this compound are mediated by the cannabinoid receptors, a CB1 receptor antagonist (e.g., rimonabant) can be administered prior to this compound.

Experimental_Workflow cluster_training Training Phase cluster_testing Testing Phase Lever_Training Lever Press Training (Food Reward) Discrimination_Training Discrimination Training (THC vs. Vehicle) Lever_Training->Discrimination_Training Dose_Response Dose-Response Curve (Training Drug) Discrimination_Training->Dose_Response Substitution Substitution Testing (this compound) Dose_Response->Substitution Antagonism Antagonism Testing (Antagonist + this compound) Substitution->Antagonism Data_Analysis Data Analysis (ED50, % Drug-Appropriate Responding) Antagonism->Data_Analysis

Caption: General experimental workflow for a drug discrimination study.

Quantitative Data Summary

The following table summarizes representative quantitative data from drug discrimination studies of synthetic cannabinoids, which can be used as a reference for designing studies with this compound. Note that ED50 values can vary depending on the specific experimental conditions (e.g., animal species, training dose).

CompoundTraining Drug (Dose)Animal ModelED50 (mg/kg) for DiscriminationReference
JWH-018 Δ⁹-THC (0.1 mg/kg)Monkey0.013[2]
JWH-073 Δ⁹-THC (0.1 mg/kg)Monkey0.058[2]
Various Synthetics Δ⁹-THC (3 mg/kg)Rat0.05 - 1.0[3][4]
Δ⁹-THC Δ⁹-THC (0.1 mg/kg)Monkey0.044[2]

Detailed Experimental Protocols

Protocol 1: Drug Discrimination Training in Rats

Objective: To train rats to discriminate between a training dose of a cannabinoid agonist (e.g., THC) and vehicle.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Standard operant conditioning chambers equipped with two levers and a food pellet dispenser

  • Training drug (e.g., Δ⁹-THC)

  • Vehicle (e.g., ethanol, Emulphor, and saline in a 1:1:18 ratio)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Acclimation and Shaping:

    • Acclimate rats to the operant chambers for 30 minutes daily for 3 days.

    • Train rats to press either lever for a food reward (45 mg pellet) on a fixed-ratio 1 (FR1) schedule. Gradually increase the FR schedule to FR10.

  • Discrimination Training:

    • Divide the rats into two groups. For Group 1, the left lever is designated as the drug-appropriate lever, and the right lever as the vehicle-appropriate lever. For Group 2, the lever assignments are reversed.

    • On drug training days, administer the training dose of THC (e.g., 3 mg/kg, i.p.) 30 minutes before placing the rat in the chamber. Only responses on the drug-appropriate lever will be reinforced with a food pellet under an FR10 schedule.

    • On vehicle training days, administer the vehicle 30 minutes before the session. Only responses on the vehicle-appropriate lever will be reinforced.

    • Alternate drug and vehicle training days. A common sequence is DDVVDDVV (D=Drug, V=Vehicle).

    • Training continues until rats meet the criterion for discrimination, typically ≥80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

Protocol 2: Substitution Testing with this compound

Objective: To determine if this compound produces discriminative stimulus effects similar to the training drug.

Procedure:

  • Test Session Conditions:

    • Once rats have met the discrimination training criterion, test sessions are conducted, typically once or twice a week.

    • On test days, responses on either lever are reinforced to avoid extinction of responding.

  • Administration of this compound:

    • Administer a range of doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg, i.p.) 30 minutes before the test session.

    • A vehicle control and a positive control (training dose of THC) should also be tested.

  • Data Collection and Analysis:

    • Record the number of responses on both the drug-appropriate and vehicle-appropriate levers.

    • Calculate the percentage of drug-appropriate responding for each dose of this compound.

    • Full substitution is generally defined as ≥80% drug-appropriate responding. Partial substitution is between 20% and 80%.

    • Determine the ED50 value for this compound (the dose that produces 50% drug-appropriate responding).

Protocol 3: Antagonism Testing

Objective: To determine if the discriminative stimulus effects of this compound are mediated by CB1 receptors.

Procedure:

  • Antagonist Pretreatment:

    • Select a dose of a CB1 antagonist (e.g., rimonabant, 1-3 mg/kg, i.p.) that has been shown to block the effects of the training drug.

    • Administer the antagonist a specified time (e.g., 15-30 minutes) before the administration of this compound.

  • This compound Administration and Testing:

    • Administer a dose of this compound that produced full substitution in the previous experiment.

    • Conduct the test session as described in Protocol 2.

  • Data Analysis:

    • Determine if the antagonist significantly reduces the percentage of drug-appropriate responding produced by this compound. A significant reduction indicates that the effects of this compound are mediated by the CB1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: APICA Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of APICA ((RS)-2-Amino-5-phosphonopentanoic acid) for successful in vitro experiments. The following information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids.

Troubleshooting Guide: Common Solubility Issues with this compound

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in common solvents (e.g., DMSO, Ethanol, PBS). This compound is a zwitterionic compound with low solubility in many common organic solvents and aqueous buffers at neutral pH.The recommended solvent for this compound is a dilute basic solution. A stock solution can be prepared in 1.1 equivalents of Sodium Hydroxide (NaOH).[1]
Precipitation occurs when adding the this compound stock solution to cell culture media. The high pH of the NaOH-based stock solution can cause localized pH shifts in the media, leading to the precipitation of media components or the drug itself. The final concentration of NaOH in the well may be too high.Prepare a high-concentration stock solution in NaOH and then perform serial dilutions in a pH-neutral buffer (like sterile PBS or HBSS) before adding to the final culture medium. This helps to neutralize the pH gradually. Ensure the final concentration of NaOH in the cell culture well is minimal and does not significantly alter the media's pH.
Inconsistent or no biological activity observed in the assay. The compound may not be fully dissolved, leading to an inaccurate final concentration. The compound may have degraded due to improper storage or handling of the stock solution.Visually inspect the stock solution for any undissolved particles. If present, gentle warming or brief sonication may help. Always prepare fresh dilutions from a properly stored stock solution for each experiment. Stock solutions in NaOH should be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.
Cell toxicity or death is observed after treatment with this compound. The final concentration of the solvent (NaOH or DMSO, if used) may be too high and toxic to the cells. The pH of the final culture medium may have been significantly altered by the addition of a basic stock solution.Ensure the final concentration of any solvent is well below the tolerance level of your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (media with the same final concentration of the solvent) in your experimental design. Measure the pH of the final culture medium after adding the compound to ensure it is within the optimal range for your cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How do I prepare a stock solution of this compound using NaOH?

A2: A detailed, step-by-step protocol for preparing a 100 mM stock solution of this compound in 1.1 eq. NaOH is provided in the "Experimental Protocols" section below. This involves calculating the required amount of NaOH, preparing a dilute NaOH solution, and dissolving the this compound powder.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective antagonist for group II metabotropic glutamate receptors (mGluRs), which include mGluR2 and mGluR3. These are G-protein coupled receptors (GPCRs) that, when activated, couple to the Gi/o signaling pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Q4: What are typical working concentrations for this compound in in vitro assays?

A4: The optimal working concentration of this compound will vary depending on the specific cell type, receptor expression levels, and the assay being performed. However, for group II mGluR antagonists, concentrations in the range of 1 µM to 100 µM are often used in cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions prepared in NaOH should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to use an aliquot only a few times.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in 1.1 eq. NaOH

Materials:

  • This compound powder (MW: 257.18 g/mol )

  • Sodium Hydroxide (NaOH) pellets (MW: 40.00 g/mol )

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • pH meter

Methodology:

  • Calculate the required mass of this compound: To prepare 1 mL of a 100 mM stock solution, you will need:

    • 0.1 mol/L * 0.001 L * 257.18 g/mol = 0.0257 g = 25.72 mg of this compound.

  • Prepare a 1 M NaOH stock solution:

    • Carefully weigh 4.0 g of NaOH pellets and dissolve in 100 mL of sterile water. Caution: The dissolution of NaOH is exothermic. Wear appropriate personal protective equipment (PPE).

  • Prepare a diluted NaOH solution for dissolving this compound:

    • To achieve 1.1 equivalents of NaOH for a 100 mM this compound solution, you will need a final NaOH concentration of 110 mM.

    • Dilute the 1 M NaOH stock solution to 110 mM. For example, to make 1 mL of 110 mM NaOH, add 110 µL of 1 M NaOH to 890 µL of sterile water.

  • Dissolve this compound:

    • Weigh 25.72 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of the 110 mM NaOH solution to the this compound powder.

    • Vortex or gently agitate the tube until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterilized stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Workflow for Preparing this compound Working Solutions for Cell-Based Assays

This workflow is designed to minimize precipitation and pH shock to your cells.

G cluster_prep Stock and Intermediate Preparation cluster_assay Assay Plate Preparation A Prepare 100 mM this compound stock in 1.1 eq. NaOH (as per Protocol 1) B Thaw one aliquot of 100 mM this compound stock A->B C Perform serial dilutions in sterile, pH 7.4 buffer (e.g., PBS or HBSS) to create intermediate stocks (e.g., 10 mM, 1 mM) B->C E Add a small volume of the intermediate this compound stock to the wells to achieve the final desired concentration C->E D Add cell culture medium to wells of the assay plate D->E F Gently mix the plate and incubate E->F

Workflow for this compound Working Solution Preparation.
Protocol 3: cAMP Assay for Measuring this compound Activity on Gi-Coupled Receptors

Principle:

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels. As this compound is an antagonist of the Gi-coupled group II mGluRs, it is expected to block the agonist-induced decrease in cAMP. Therefore, in the presence of an agonist, increasing concentrations of this compound should result in a dose-dependent increase in cAMP levels.

Materials:

  • Cells expressing the target group II mGluR

  • Cell culture medium

  • This compound working solutions (prepared as per Protocol 2)

  • A suitable group II mGluR agonist (e.g., LY354740)

  • Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White or black-walled 96-well or 384-well assay plates (depending on the assay kit)

  • Plate reader capable of detecting the signal from the chosen assay kit

Methodology:

  • Cell Seeding:

    • Seed the cells in the assay plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Addition:

    • On the day of the experiment, remove the growth medium.

    • Wash the cells once with a serum-free assay buffer (e.g., HBSS).

    • Add the this compound working solutions at various concentrations to the wells. Also include a "vehicle control" (buffer only) and an "agonist only" control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing the group II mGluR agonist and forskolin. The concentration of the agonist should be at its EC80 (the concentration that gives 80% of its maximal effect) to allow for the antagonist effect to be observed. The forskolin concentration should be optimized to produce a robust cAMP signal.

    • Add this stimulation solution to all wells except the "basal" control wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log of the this compound concentration.

    • Calculate the IC50 value for this compound, which represents the concentration at which it inhibits 50% of the agonist-induced response.

Signaling Pathway and Experimental Workflow Diagrams

Group II mGluR Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm mGluR Group II mGluR (mGluR2/3) G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Glutamate) Agonist->mGluR Activates This compound This compound (Antagonist) This compound->mGluR Inhibits G Start Start: this compound Solubility Issue Q1 Is this compound dissolved in 1.1 eq. NaOH? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there precipitation upon dilution in media? A1_Yes->Q2 Sol1 Dissolve this compound in 1.1 eq. NaOH (Protocol 1) A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Use serial dilution in buffer before adding to media (Protocol 2) A2_Yes->Sol2 Q3 Is there cell toxicity? A2_No->Q3 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Check final solvent concentration and media pH. Include vehicle control. A3_Yes->Sol3 End Successful Experiment A3_No->End Sol3->Q3

References

Technical Support Center: APICA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of APICA (N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Hypothetical Synthesis Workflow

A plausible two-step synthetic route to this compound is outlined below. This route serves as a basis for the troubleshooting guidance provided.

APICA_Synthesis A Indole-3-carboxylic acid C Amide Coupling (e.g., DCC, HATU) A->C B 1-Adamantanamine B->C D N-(1-adamantyl)-1H-indole-3-carboxamide C->D Step 1 F N-Alkylation (e.g., NaH, DMF) D->F E 1-Bromo-5-fluoropentane E->F G Crude this compound F->G Step 2 H Purification (Chromatography/Recrystallization) G->H I Pure this compound H->I

A plausible two-step synthesis workflow for this compound.

Troubleshooting Guides

Step 1: Amide Bond Formation

Issue: Low yield of N-(1-adamantyl)-1H-indole-3-carboxamide.

Possible CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or adding a slight excess of the adamantanamine.
Side reactions with coupling agent Use of coupling agents like DCC can lead to the formation of N-acylurea byproducts. Additives like HOBt can help suppress these side reactions.[1]
Degradation of starting materials Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated carboxylic acid intermediate.
Poor nucleophilicity of adamantanamine The bulky adamantyl group may sterically hinder the amine's nucleophilicity. Using a more potent coupling agent such as HATU may improve the reaction rate.

Issue: Difficulty in purifying the amide product.

Possible CauseRecommended Solution
Presence of unreacted starting materials If the product has a similar polarity to the starting materials, consider using a different solvent system for column chromatography to improve separation. A gradient elution may be necessary.
Formation of polar byproducts A water wash of the crude product during workup can help remove water-soluble byproducts and excess coupling agent residues.
Product is insoluble and precipitates If the product precipitates from the reaction mixture, it may trap impurities. The precipitate should be collected, redissolved in a suitable solvent, and purified by recrystallization or chromatography.
Step 2: N-Alkylation

Issue: Formation of C3-alkylated byproduct.

Possible CauseRecommended Solution
Ambident nucleophilicity of the indole anion The indole anion can be alkylated at the N1 or C3 position. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF generally favors N-alkylation.[2]
Reaction temperature too high Higher temperatures can sometimes favor C-alkylation. Maintain a controlled, lower temperature during the reaction.

Issue: Low conversion to this compound.

Possible CauseRecommended Solution
Insufficient base Ensure that a sufficient molar equivalent of a strong base is used to completely deprotonate the indole nitrogen.
Inactive alkylating agent 1-Bromo-5-fluoropentane can degrade over time. Use a fresh or properly stored batch of the alkylating agent.
Reaction time is too short Monitor the reaction by TLC. The reaction may require an extended period to go to completion.
Purification of Final Product (this compound)

Issue: Oily product obtained after chromatography.

Possible CauseRecommended Solution
Residual high-boiling point solvent Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent from chromatography (e.g., ethyl acetate, dichloromethane).
Product is not crystalline at room temperature If the product is inherently an oil, further purification may require alternative techniques. However, this compound is expected to be a solid. Attempting recrystallization from a different solvent system may induce crystallization.

Issue: Product co-elutes with an impurity during column chromatography.

Possible CauseRecommended Solution
Similar polarity of product and impurity Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). Alternatively, explore different solvent systems with varying polarities.
Impurity is a structural isomer If the impurity is an isomer (e.g., the C3-alkylated product), careful optimization of the chromatographic conditions is necessary. A shallow elution gradient or isocratic elution with a finely tuned solvent mixture may be required.

Issue: Poor recovery from recrystallization.

Possible CauseRecommended Solution
Product is too soluble in the chosen solvent Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[3][4]
Too much solvent was used Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystallization is slow After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities can arise from starting materials, side reactions, or degradation.[5][6] These may include unreacted N-(1-adamantyl)-1H-indole-3-carboxamide, 1-bromo-5-fluoropentane, the C3-alkylated isomer of this compound, and byproducts from the amide coupling agent.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity, and Mass Spectrometry (MS) can confirm the molecular weight.

Q3: What is the best way to remove the N-acylurea byproduct from the DCC coupling reaction?

A3: The N-acylurea byproduct is often insoluble in many organic solvents. After the reaction, the mixture can be filtered to remove the precipitated urea. A subsequent wash of the organic layer with a dilute acid solution can also help remove any remaining basic impurities.

Q4: My N-alkylation reaction is very slow. How can I speed it up?

A4: Increasing the reaction temperature may increase the rate, but be cautious as this can also lead to more byproducts. Alternatively, using a more reactive alkylating agent, such as 1-iodo-5-fluoropentane, could accelerate the reaction.

Q5: I am having trouble with the fluoropentyl side chain. Are there specific challenges with fluorinated compounds?

A5: The synthesis and purification of organofluorine compounds can present unique challenges.[7][8] The high electronegativity of fluorine can influence the reactivity and polarity of the molecule, potentially affecting chromatographic behavior. In some cases, specialized analytical techniques may be needed for characterization.

Experimental Protocols

General Protocol for Amide Bond Formation (Step 1)
  • Dissolve indole-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., DCC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add 1-adamantanamine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Alkylation (Step 2)
  • Dissolve N-(1-adamantyl)-1H-indole-3-carboxamide (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add 1-bromo-5-fluoropentane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete No extend_time Extend Reaction Time incomplete->extend_time Yes add_reagent Add More Reagent incomplete->add_reagent Yes workup_issue Investigate Workup/Purification complete->workup_issue degradation Product Degradation workup_issue->degradation purification_loss Loss During Purification workup_issue->purification_loss No adjust_cond Adjust pH/Temp During Workup degradation->adjust_cond Yes optimize_chrom Optimize Chromatography/Recrystallization purification_loss->optimize_chrom Yes

A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Stabilizing APICA in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage of APICA (N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide) in solution. By following these recommendations, you can minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical structure?

This compound, also known as SDB-001 or 2NE1, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. Its chemical name is N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide. The structure consists of an indole core, a pentyl tail, a carboxamide linker, and an adamantyl head group.

Q2: What are the primary concerns for the long-term stability of this compound in solution?

The primary stability concerns for this compound in solution are chemical degradation through hydrolysis of the amide bond and oxidation of the indole ring. The presence of water, acidic or basic conditions, elevated temperatures, and exposure to light and air can accelerate these degradation processes.

Q3: What are the recommended solvents for preparing this compound stock solutions?

For long-term storage, it is recommended to dissolve this compound in anhydrous aprotic organic solvents. Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are common choices for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize water content, which can contribute to hydrolysis.

Q4: What are the optimal storage conditions for this compound stock solutions?

To ensure maximum stability, this compound stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, ideally, at -80°C for extended periods.

  • Light: Protect from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Atmosphere: For maximum stability, solutions can be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q5: How should I prepare working solutions from a stock solution?

When preparing more dilute working solutions, it is advisable to make them fresh from the stock solution just before use. If aqueous buffers are required for your experiment, add the this compound stock solution to the aqueous buffer immediately before the experiment. Avoid storing this compound in aqueous solutions for extended periods, as this can lead to rapid degradation. For a related compound, APINACA, it is recommended not to store aqueous solutions for more than a day.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the solution upon storage, especially after refrigeration or freezing. The solubility of this compound may be lower at colder temperatures. The concentration of the solution may be too high for the chosen solvent.Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. Ensure the solvent is completely anhydrous.
Loss of biological activity or inconsistent experimental results over time. Degradation of this compound in the solution.Prepare fresh working solutions for each experiment. Verify the stability of your stock solution using an analytical method like HPLC or LC-MS. Re-evaluate your storage conditions (temperature, light exposure, solvent choice).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). This is a strong indication of compound degradation.Characterize the degradation products if possible to understand the degradation pathway. Prepare a fresh stock solution from solid this compound. Optimize storage conditions to prevent further degradation.
Color change in the solution (e.g., yellowing). Oxidation of the indole ring is a likely cause of color change.Store solutions under an inert atmosphere (argon or nitrogen). Minimize exposure to air and light. While a slight color change may not significantly impact activity in all cases, it is a sign of instability.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber-colored glass vial with a PTFE-lined cap

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of solid this compound using an analytical balance.

    • Transfer the solid this compound to the amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

    • For enhanced stability, the headspace of the vial can be flushed with an inert gas (argon or nitrogen) before final capping.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Solution Stability by HPLC

  • Objective: To monitor the degradation of this compound in solution over time.

  • Methodology:

    • Prepare a stock solution of this compound in the desired solvent as described in Protocol 1.

    • At time zero, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

    • Store the stock solution under the desired storage conditions.

    • At specified time intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stock solution, dilute it to the same concentration as the time-zero sample, and analyze it by HPLC under the same conditions.

    • Compare the peak area of the this compound peak at each time point to the time-zero peak area to determine the percentage of degradation. The appearance of new peaks should also be noted.

Visualizations

Caption: Chemical information for this compound.

APICA_Degradation_Pathway This compound This compound (N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide) Hydrolysis Hydrolysis (H2O, Acid/Base) This compound->Hydrolysis Oxidation Oxidation (O2, Light) This compound->Oxidation Carboxylic_Acid 1-pentyl-1H-indole-3-carboxylic acid Hydrolysis->Carboxylic_Acid breaks amide bond Amantadine Amantadine Hydrolysis->Amantadine breaks amide bond Oxidized_Indole Oxidized Indole Derivatives Oxidation->Oxidized_Indole modifies indole ring

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_usage Experimental Use cluster_qc Quality Control start Weigh Solid this compound dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) start->dissolve store Store Stock Solution (-20°C to -80°C, protected from light) dissolve->store prepare_working Prepare Fresh Working Solution store->prepare_working stability_check Periodic Stability Check (HPLC/LC-MS) store->stability_check use_experiment Use Immediately in Experiment prepare_working->use_experiment

Caption: Recommended workflow for preparing and using this compound solutions.

Technical Support Center: Troubleshooting APICA (APINACA) Variability in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address variability in behavioral assays involving APICA (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), also known as APINACA or AKB-48.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in locomotor activity between subjects after this compound administration. What are the potential causes and solutions?

A1: High variability in locomotor response is a common issue when working with potent synthetic cannabinoids like this compound. Several factors can contribute to this:

  • Pharmacokinetics and Metabolism: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying concentrations of this compound reaching the brain. This compound undergoes extensive metabolism, and the activity of its metabolites is not fully characterized.

  • Dose and Administration: Inconsistent dosing or slight variations in the injection procedure (e.g., intraperitoneal vs. subcutaneous) can significantly impact drug exposure. Ensure accurate dose calculations and consistent administration techniques across all animals.

  • Vehicle Solution: The solubility and stability of this compound in the vehicle solution are critical. Poorly dissolved compound can lead to inaccurate dosing. See the recommended vehicle preparation protocol below.

  • Habituation: Insufficient habituation of the animals to the testing environment can result in novelty-induced hyperactivity or anxiety, masking the effects of the compound.

  • Animal-Specific Factors: Age, sex, and genetic background of the animals can influence their response to cannabinoids.[1] It is crucial to use a homogenous population of animals and report these details in your experimental design.

Troubleshooting Steps:

  • Optimize Vehicle and Dosing: Prepare fresh vehicle solution for each experiment and ensure this compound is fully dissolved. Use a consistent and well-validated administration route.

  • Standardize Habituation: Implement a consistent habituation protocol for all animals before drug administration and testing.

  • Conduct a Dose-Response Study: If you haven't already, a dose-response study will help identify a dose that produces a consistent and measurable effect on locomotor activity.

  • Monitor for Adverse Effects: At higher doses, synthetic cannabinoids can induce catalepsy and other motor impairments that can be misinterpreted as reduced locomotor activity.

Q2: Our results for the hypothermic effects of this compound are not consistent. How can we improve the reliability of these measurements?

A2: Body temperature is a sensitive physiological parameter that can be influenced by several factors in addition to the pharmacological effects of this compound.

  • Stress-Induced Hyperthermia: Handling and injection procedures can cause a transient increase in body temperature, which can interfere with the detection of drug-induced hypothermia.

  • Ambient Temperature: The temperature of the experimental room can affect the magnitude of the hypothermic response. A cooler environment may potentiate the effect.

  • Measurement Technique: The method used to measure body temperature (e.g., rectal probe, telemetry) and the consistency of the measurement technique are critical.

Troubleshooting Steps:

  • Acclimatize Animals to Measurement: Habituate the animals to the temperature measurement procedure to minimize handling stress.

  • Control Environmental Temperature: Maintain a stable and recorded ambient temperature throughout the experiment.

  • Establish a Stable Baseline: Measure baseline body temperature before drug administration to ensure it is within the normal range and stable.

  • Use a Consistent Measurement Timeline: Take temperature readings at consistent time points after this compound administration.

Quantitative Data Summary

The following tables summarize expected dose-dependent effects of synthetic cannabinoids on locomotor activity and body temperature in mice, based on compounds with similar mechanisms of action. These should be used as a general guide for experimental design.

Table 1: Dose-Dependent Effects on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Expected Effect on LocomotionNotes
0.02No significant effectMay be below the threshold for locomotor suppression.
0.1Significant reductionA noticeable decrease in total distance traveled is expected.[2]
0.5Strong suppressionProfound reduction in movement, potential for catalepsy.[2]

Table 2: Dose-Dependent Effects on Body Temperature in Mice

Dose (mg/kg, i.p.)Expected Effect on Body TemperatureNotes
0.02No significant effectUnlikely to induce a measurable hypothermic response.[2]
0.1Mild to moderate hypothermiaA detectable drop in core body temperature is anticipated.[2]
0.5Significant and sustained hypothermiaA robust and longer-lasting decrease in body temperature is expected.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Vehicle Solution

This protocol is for preparing a common vehicle solution for the intraperitoneal (i.p.) administration of synthetic cannabinoids.

Materials:

  • This compound (powder form)

  • Ethanol (200 proof)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the desired amount of this compound.

  • Dissolve the this compound powder in a small volume of ethanol. For example, for a final vehicle composition of 2% ethanol, 2% Tween 80, and 96% saline, first dissolve the this compound in the 2% volume of ethanol.

  • Add Tween 80 to the ethanol-APICA mixture and vortex thoroughly. The volume of Tween 80 should be equal to the volume of ethanol.

  • Slowly add the sterile saline while vortexing to bring the solution to the final volume.

  • Visually inspect the solution to ensure the compound is fully dissolved and there is no precipitation.

  • Prepare this solution fresh on the day of the experiment.

Protocol 2: The Cannabinoid Tetrad Assay in Mice

The tetrad assay is a battery of four tests used to assess the cannabimimetic effects of a compound. These tests are typically performed 30-60 minutes after compound administration.

  • Locomotor Activity:

    • Place the mouse in the center of an open field arena (e.g., 40 cm x 40 cm).

    • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 10-30 minutes) using an automated tracking system.

    • A decrease in locomotor activity is a characteristic effect of CB1 receptor agonists.

  • Catalepsy (Bar Test):

    • Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter) raised approximately 3-5 cm from the surface.

    • Measure the latency of the mouse to remove both forepaws from the bar.

    • A trial is typically ended after a set cutoff time (e.g., 30-60 seconds). An increase in the time the mouse remains on the bar indicates catalepsy.

  • Antinociception (Tail-Flick or Hot Plate Test):

    • Tail-Flick: Apply a focused beam of heat to the ventral surface of the mouse's tail. Measure the latency to flick the tail away from the heat source.

    • Hot Plate: Place the mouse on a heated surface (e.g., 52-55°C) and measure the latency to lick a hind paw or jump.

    • An increase in latency indicates an antinociceptive (pain-relieving) effect. Cutoff times are used to prevent tissue damage.

  • Hypothermia:

    • Measure the mouse's core body temperature using a rectal probe or telemetry device.

    • A decrease in body temperature compared to baseline is a hallmark of CB1 receptor activation.

Visualizations

APICA_Signaling_Pathway This compound This compound (APINACA) CB1R CB1 Receptor This compound->CB1R Binds and Activates Gi Gi/o Protein CB1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca Ca2+ Channels Gi->Ca Inhibits K K+ Channels Gi->K Activates cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Neuro Neurotransmitter Release Ca->Neuro K->Neuro

Caption: this compound signaling pathway via the CB1 receptor.

Troubleshooting_Workflow Start High Variability in Behavioral Assay Check_Dose Verify Dosing and Administration Start->Check_Dose Check_Vehicle Check Vehicle Preparation and Solubility Check_Dose->Check_Vehicle Consistent Refine_Protocol Refine Experimental Protocol Check_Dose->Refine_Protocol Inconsistent Check_Animals Review Animal Characteristics (Age, Sex, Strain) Check_Vehicle->Check_Animals Consistent Check_Vehicle->Refine_Protocol Issue Found Check_Habituation Assess Habituation Protocol Check_Animals->Check_Habituation Homogenous Check_Animals->Refine_Protocol Heterogenous Dose_Response Conduct Dose-Response Study Check_Habituation->Dose_Response Sufficient Check_Habituation->Refine_Protocol Insufficient Consistent_Results Consistent Results Dose_Response->Consistent_Results Refine_Protocol->Start

Caption: Troubleshooting workflow for this compound behavioral assay variability.

References

Technical Support Center: Optimizing APICA (SDB-001) Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of APICA (also known as SDB-001) for in vivo experimental research. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), also known as SDB-001, is a synthetic cannabinoid. It functions as a potent, full agonist at both the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors.[1] Its affinity for these receptors is comparable to that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. By activating these receptors, this compound modulates various physiological processes, including neurotransmitter release, immune function, and pain perception.

Q2: What are the expected in vivo effects of this compound?

In preclinical studies, primarily in rodents, this compound has been shown to produce a range of cannabis-like effects. These include:

  • Hypothermia: A dose-dependent decrease in core body temperature.

  • Analgesia: A reduction in pain sensitivity.

  • Catalepsy: A state of immobility and muscular rigidity.

  • Locomotor Suppression: A decrease in spontaneous movement.[1]

These four effects are collectively known as the "cannabinoid tetrad" and are characteristic of CB1 receptor activation.

Q3: How do I choose a starting dose for my in vivo experiment?

For a novel compound like this compound where extensive public dose-ranging studies are not available, a conservative approach is recommended. Start with a low dose, for example, 0.1 mg/kg, and perform a dose-escalation study. It is crucial to monitor the animals closely for the desired effects and any signs of toxicity. The dose can be incrementally increased (e.g., 0.3 mg/kg, 1.0 mg/kg, 3.0 mg/kg) in separate groups of animals until the desired pharmacological effect is observed or adverse effects become apparent.

Q4: How do I prepare this compound for in vivo administration?

This compound is a lipophilic compound and is practically insoluble in water. Therefore, a suitable vehicle is required for its administration. A common vehicle for synthetic cannabinoids consists of a mixture of:

  • Ethanol

  • A surfactant such as Tween 80 or Kolliphor EL (formerly Cremophor EL)

  • Saline or phosphate-buffered saline (PBS)

A typical ratio could be 1:1:18 of ethanol:surfactant:saline. It is essential to first dissolve the this compound in ethanol, then add the surfactant, and finally, bring the solution to the final volume with saline while vortexing to create a stable emulsion. The final concentration of ethanol and surfactant should be kept low to minimize their own biological effects.

Q5: What are common signs of overdose or toxicity with this compound in animal models?

Overdose with potent synthetic cannabinoids like this compound can lead to severe adverse effects. In animal models, these may include:

  • Profound and prolonged catalepsy

  • Severe hypothermia

  • Respiratory depression

  • Seizures

  • Death

It is imperative to have a clear humane endpoint protocol in place and to monitor animals closely, especially during dose-escalation studies.

Troubleshooting Guide

Problem 1: High variability in experimental results between animals.

  • Possible Cause 1: Inconsistent drug administration. Ensure that the injection technique (e.g., intraperitoneal, subcutaneous) is consistent across all animals and that the full dose is administered each time. For oral gavage, ensure the compound is delivered directly to the stomach.

  • Possible Cause 2: Unstable drug formulation. If this compound precipitates out of the vehicle, the actual dose administered will be inconsistent. Visually inspect the formulation for any precipitation before each injection. Prepare fresh solutions for each experiment if stability is a concern.

  • Possible Cause 3: Individual differences in metabolism. Biological variability is inherent in in vivo research. Ensure that animals are of a similar age and weight, and are housed under identical conditions (e.g., temperature, light cycle) to minimize this variability.

Problem 2: Observed effect is much weaker or stronger than expected.

  • Possible Cause 1: Incorrect dosage calculation. Double-check all calculations, including molecular weight, concentration, and injection volume.

  • Possible Cause 2: Degradation of the compound. Store this compound under appropriate conditions (e.g., protected from light, at a low temperature as recommended by the supplier) to prevent degradation.

  • Possible Cause 3: Tolerance development. If animals are dosed repeatedly, they may develop tolerance to the effects of this compound. This will result in a diminished response over time. Consider using naive animals for each experiment or including appropriate washout periods between treatments.

Problem 3: Animals exhibit unexpected adverse effects at a supposedly therapeutic dose.

  • Possible Cause 1: Off-target effects. While this compound is a potent CB1/CB2 agonist, it may have other off-target effects at higher concentrations.

  • Possible Cause 2: Vehicle toxicity. The vehicle itself, particularly at high concentrations of ethanol or surfactants, can cause adverse effects. Always include a vehicle-only control group to differentiate the effects of the vehicle from the effects of this compound.

  • Possible Cause 3: Strain or species sensitivity. Different strains or species of animals can have varying sensitivities to cannabinoids. What is a safe dose in one strain may be toxic in another.

Experimental Protocols

Protocol 1: Dose-Response Study for Locomotor Activity

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Acclimatize animals to the housing facility for at least one week before the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of this compound in 100% ethanol. On the day of the experiment, prepare the dosing solutions by diluting the stock in a vehicle of 1:1:18 ethanol:Tween 80:saline. Prepare doses of 0.1, 0.3, 1.0, and 3.0 mg/kg, as well as a vehicle-only control.

  • Procedure: a. Place each mouse in an open-field activity chamber and allow for a 30-minute habituation period. b. After habituation, administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection. c. Immediately return the mouse to the activity chamber and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60 minutes.

  • Data Analysis: Analyze the locomotor activity data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.

Protocol 2: Measurement of Body Temperature

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Housing: As described in Protocol 1.

  • Drug Preparation: Prepare this compound solutions as described in Protocol 1.

  • Procedure: a. Measure the baseline rectal temperature of each rat using a digital thermometer with a lubricated probe. b. Administer the assigned dose of this compound or vehicle via i.p. injection. c. Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

  • Data Analysis: Analyze the change in body temperature from baseline at each time point for each dose group. Use a two-way repeated measures ANOVA to assess the effects of dose and time.

Quantitative Data Summary

Due to the limited availability of published, peer-reviewed quantitative data specifically for this compound (SDB-001) in standardized in vivo assays, the following table provides a general framework for expected dose-dependent effects based on its classification as a potent synthetic cannabinoid agonist. Researchers should generate their own dose-response curves for their specific experimental model and conditions.

Table 1: Expected Dose-Dependent Effects of this compound in Rodents

Dose Range (mg/kg, i.p.)Expected Effect on LocomotionExpected Effect on Body TemperaturePotential for Adverse Effects
0.1 - 0.3Minimal to slight decreaseMinimal to no changeLow
0.3 - 1.0Moderate to significant decreaseSlight to moderate decrease (hypothermia)Low to moderate
1.0 - 3.0Significant decrease, potential catalepsyModerate to significant decrease (hypothermia)Moderate to high
> 3.0Profound suppression, catalepsySignificant, potentially severe hypothermiaHigh

Note: This table is for illustrative purposes only and is based on the general properties of potent synthetic cannabinoids. Actual effective and toxic doses may vary depending on the animal species, strain, and experimental conditions.

Visualizations

Signaling Pathways

APICA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R binds & activates CB2R CB2 Receptor This compound->CB2R binds & activates Gi Gi Protein CB1R->Gi activates CB2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates K_channel K+ Channel Gi->K_channel activates Ca_channel Ca2+ Channel Gi->Ca_channel inhibits PKA PKA cAMP->PKA activates Physiological_Effects Physiological Effects (e.g., altered neurotransmission, immune response) PKA->Physiological_Effects MAPK->Physiological_Effects K_channel->Physiological_Effects Ca_channel->Physiological_Effects Dosage_Optimization_Workflow start Start: Define Research Question & In Vivo Model lit_review Literature Review: Similar Compounds start->lit_review dose_escalation Dose-Escalation Study (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) lit_review->dose_escalation vehicle_control Include Vehicle-Only Control Group dose_escalation->vehicle_control monitor_effects Monitor for: - Desired Pharmacological Effects - Adverse Events/Toxicity dose_escalation->monitor_effects determine_med Determine Minimum Effective Dose (MED) monitor_effects->determine_med dose_response Conduct Full Dose-Response Study around MED determine_med->dose_response select_optimal Select Optimal Dose for Definitive Experiments dose_response->select_optimal end Proceed with Main Study select_optimal->end Troubleshooting_Tree cluster_no_effect cluster_variability cluster_adverse issue Unexpected Experimental Outcome no_effect No or Weak Effect issue->no_effect high_variability High Variability issue->high_variability adverse_effects Unexpected Adverse Effects issue->adverse_effects check_dose Verify Dosage Calculation & Compound Integrity no_effect->check_dose check_admin Review Administration Technique high_variability->check_admin check_vehicle Run Vehicle-Only Control adverse_effects->check_vehicle check_formulation Check Formulation for Precipitation check_dose->check_formulation increase_dose Consider Dose Increase check_formulation->increase_dose check_solution Ensure Homogenous Dosing Solution check_admin->check_solution increase_n Increase Sample Size (n) check_solution->increase_n reduce_dose Reduce Dose check_vehicle->reduce_dose monitor_closely Implement Closer Monitoring reduce_dose->monitor_closely

References

Technical Support Center: APICA (SDB-001) and APINACA (AKB-48) Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of APICA (SDB-001) and its structural analog APINACA (AKB-48) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are this compound (SDB-001) and APINACA (AKB-48)?

This compound (also known as SDB-001 or 2NE1) is a synthetic cannabinoid with an indole core structure. Its full chemical name is N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide.[1][2] APINACA (also known as AKB-48) is a structurally related synthetic cannabinoid that features an indazole core instead of an indole core.[3][4] Its chemical name is N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. Both are potent agonists for the cannabinoid receptors.[1][3] Due to their structural similarities, they may be susceptible to similar degradation pathways.

Q2: What are the primary causes of this compound and APINACA degradation during sample preparation?

The primary causes of degradation for this compound and APINACA during sample preparation are expected to be:

  • Oxidation: The indole core of this compound and the indazole core of APINACA, as well as the adamantyl and pentyl chains, are susceptible to oxidation, particularly hydroxylation.[5]

  • Enzymatic Degradation: When working with biological matrices such as blood, plasma, or cell lysates, enzymes like cytochrome P450s can metabolize the compounds.[5]

  • Extreme pH: Strong acidic or basic conditions can potentially lead to the hydrolysis of the amide bond, although some studies suggest this bond has a degree of stability against metabolic cleavage.[5]

  • Photodegradation: Exposure to UV light can degrade indole-containing compounds. It is best practice to handle these compounds in low-light conditions and store them in amber vials.

  • Thermal Stress: High temperatures can cause degradation. While primarily a concern for analyzing smoked products, prolonged exposure to heat during sample preparation should be avoided.

Q3: What are the ideal solvents for dissolving and storing this compound and APINACA?

This compound and APINACA are highly lipophilic and have low water solubility.[6] The recommended solvents for preparing stock solutions are:

  • Methanol

  • Ethanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

For long-term storage, it is advisable to prepare concentrated stock solutions in these organic solvents and store them at -20°C or lower in tightly sealed, amber glass vials to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound/APINACA from biological samples (e.g., blood, plasma) Enzymatic degradation: Cytochrome P450 enzymes or other metabolic enzymes in the sample may be degrading the analyte.- Work quickly and keep samples on ice at all times.- Add a broad-spectrum cytochrome P450 inhibitor to the sample collection tubes (if compatible with downstream analysis).- Immediately precipitate proteins using a cold organic solvent like acetonitrile or methanol to denature enzymes.
Inconsistent results between replicate samples Incomplete dissolution or precipitation: The compound may not be fully dissolved in the initial solvent or may be precipitating out of solution during dilution into aqueous buffers.- Ensure the initial stock solution is fully dissolved. Gentle warming (to 37°C) or sonication can be used for short periods if necessary.[7]- When diluting into aqueous solutions, add the organic stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation. - Avoid preparing highly concentrated solutions in aqueous buffers where the compound has low solubility.
Gradual decrease in analyte concentration in prepared samples over time Storage instability: The compound may be degrading in the prepared matrix at the storage temperature.- Store prepared samples at -80°C for long-term storage.- For short-term storage (up to a few days), store at 4°C.- Minimize freeze-thaw cycles by preparing single-use aliquots.- Ensure storage containers are tightly sealed to prevent solvent evaporation.
Appearance of unknown peaks in chromatograms Degradation products: The unknown peaks may be degradation products resulting from oxidation, hydrolysis, or photodegradation.- Prepare fresh samples and analyze them immediately.- Protect samples from light by using amber vials or covering them with foil.- De-gas solvents to remove dissolved oxygen and consider blanketing samples with an inert gas (e.g., nitrogen or argon) if oxidation is suspected.- Check the pH of your solutions; aim for a neutral pH unless your analytical method requires acidic or basic conditions, and in that case, minimize the time the analyte is in the extreme pH solution.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound/APINACA
  • Materials:

    • This compound or APINACA standard (neat solid)

    • Methanol (HPLC grade or higher)

    • Analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh a precise amount of the this compound or APINACA standard (e.g., 10 mg).

    • Quantitatively transfer the weighed solid to the 10 mL volumetric flask.

    • Add a small amount of methanol (approximately 5 mL) to the flask and gently swirl to dissolve the solid. If necessary, sonicate for 5-10 minutes in a water bath at room temperature.

    • Once fully dissolved, bring the solution to the final volume with methanol.

    • Cap the flask and invert it several times to ensure a homogenous solution. This creates a 1 mg/mL stock solution.

    • Transfer the stock solution to a labeled amber glass vial.

    • Store the stock solution at -20°C.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation
  • Materials:

    • Plasma sample

    • Internal standard solution (if applicable)

    • Ice-cold acetonitrile

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Place all samples and reagents on ice.

    • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

    • If using an internal standard, spike the plasma sample with the appropriate volume and briefly vortex.

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

    • Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains this compound/APINACA, and transfer it to a clean tube for analysis (e.g., by LC-MS).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_sample_prep Plasma Sample Preparation weigh Weigh this compound/APINACA Standard dissolve Dissolve in Methanol weigh->dissolve add_acetonitrile Add 300 µL Cold Acetonitrile plasma 100 µL Plasma plasma->add_acetonitrile vortex Vortex to Precipitate Proteins add_acetonitrile->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis analysis supernatant->analysis LC-MS Analysis

Caption: Workflow for this compound/APINACA sample preparation.

degradation_pathways cluster_degradation Potential Degradation Pathways This compound This compound / APINACA Oxidation Oxidation (Hydroxylation) This compound->Oxidation Enzymes, O2 Hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->Hydrolysis Strong Acid/Base Photodegradation Photodegradation (UV Light) This compound->Photodegradation Light Exposure Metabolites Metabolites Oxidation->Metabolites Hydroxylated Metabolites Cleavage_Products Cleavage_Products Hydrolysis->Cleavage_Products Amine + Carboxylic Acid Degraded_Products Degraded_Products Photodegradation->Degraded_Products Various Degradants

Caption: Potential degradation pathways for this compound/APINACA.

References

Technical Support Center: Addressing Matrix Effects in APICA Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in Atmospheric Pressure Ionization with Corona Discharge (APICA) bioanalysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate and mitigate the challenges posed by matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in this compound bioanalysis and why are they a concern?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In this compound, as with other atmospheric pressure ionization techniques, these effects can manifest as ion suppression or enhancement. This is a significant concern because it can lead to inaccurate and imprecise quantification of the target analyte, potentially compromising the reliability of bioanalytical data.[1][2] The primary cause is competition between the analyte and matrix components for ionization in the source.

Q2: What are the common sources of matrix effects in biological samples?

A: The most common sources of matrix effects in biological matrices like plasma, serum, and urine are endogenous components that are co-extracted with the analyte of interest. Phospholipids are a major contributor to matrix-induced ionization suppression due to their high abundance in cell membranes and their tendency to co-extract with many analytes.[3] Other sources can include salts, proteins, and metabolites of the target analyte.[4]

Q3: How can I detect and assess the presence of matrix effects in my this compound method?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte solution is infused into the mobile phase after the analytical column and before the this compound source. A blank matrix extract is then injected. Any deviation (a dip or a peak) in the constant analyte signal indicates the presence of matrix effects at that retention time.[5][6][7]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect. The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression (ratio < 1) or enhancement (ratio > 1).[5][6]

Q4: What are the primary strategies to mitigate or eliminate matrix effects?

A: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): Can be more selective than PPT in removing interferences.[3]

    • Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and can effectively remove phospholipids and other interferences.[3]

  • Chromatographic Separation: Modify your LC method to chromatographically separate the analyte from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[4][9]

  • Use of an Internal Standard (IS): An IS is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as it co-elutes with the analyte and experiences the same degree of matrix effect, thus providing the most accurate compensation.[10]

    • Structural Analogue Internal Standard: A non-labeled compound that is structurally similar to the analyte. It can also compensate for matrix effects, though often less effectively than a SIL-IS.[10]

  • Method of Standard Addition: This method is particularly useful when a blank matrix is unavailable or when matrix effects are highly variable. The sample is spiked with known concentrations of the analyte, and the resulting signal is used to determine the original concentration by extrapolation.[7]

Q5: My internal standard response is inconsistent. What could be the cause and how do I troubleshoot it?

A: Inconsistent internal standard (IS) response can undermine the reliability of your results. Here are some potential causes and troubleshooting steps:

  • Inconsistent Addition of IS: Ensure the IS is accurately and consistently added to all samples.

  • Matrix Effects on the IS: The IS itself can be subject to matrix effects. If the IS does not co-elute perfectly with the analyte, it may experience a different degree of ion suppression or enhancement.

  • Degradation of the IS: The IS may be unstable in the sample matrix or during the sample preparation process.

  • Source Contamination: A dirty ion source can lead to erratic signal response for both the analyte and the IS. Regular cleaning of the this compound source is crucial.[11]

Troubleshooting Steps:

  • Review your sample preparation procedure to ensure accurate IS addition.

  • Perform a post-column infusion experiment with your IS to check for ion suppression at its retention time.

  • Evaluate the stability of your IS in the biological matrix.

  • Clean the this compound source components according to the manufacturer's recommendations.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Column contamination- Inappropriate mobile phase- Inject a lower concentration of the analyte.- Wash the column with a strong solvent.- Optimize the mobile phase pH and organic content.
Low Analyte Signal Intensity - Ion suppression due to matrix effects- Inefficient ionization- Dirty ion source- Perform a post-column infusion to identify suppression zones.- Optimize this compound source parameters (e.g., corona discharge current, gas flows).- Clean the this compound source components.[11][12]
High Signal Variability between Injections - Inconsistent sample injection volume- Matrix effects varying between samples- Unstable ionization in the source- Check the autosampler for proper functioning.- Use a stable isotope-labeled internal standard.- Ensure consistent mobile phase delivery and stable source conditions.
Unexpected Peaks or High Background - Contamination from sample preparation (e.g., plasticizers)- Carryover from previous injections- Contaminated mobile phase or LC system- Use high-purity solvents and pre-screen all consumables.- Implement a robust needle wash protocol on the autosampler.- Prepare fresh mobile phase and flush the LC system.
Drifting Retention Times - Column degradation- Changes in mobile phase composition- Fluctuation in column temperature- Replace the analytical column.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-APICA-MS/MS system

  • Syringe pump

  • T-union and necessary tubing

  • Analyte standard solution (at a concentration that gives a stable and moderate signal)

  • Blank matrix extract (prepared using the same method as the samples)

  • Reconstitution solvent

Procedure:

  • Set up the LC-APICA-MS/MS system with the analytical column and mobile phase conditions used for the assay.

  • Connect the syringe pump to the T-union. Connect the outlet of the analytical column to one inlet of the T-union and the outlet of the T-union to the this compound source.

  • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream post-column.

  • Monitor the analyte's signal in the mass spectrometer. Once a stable baseline signal is achieved, inject a blank matrix extract.

  • Record the analyte signal throughout the entire chromatographic run.

  • Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at that specific retention time.

Protocol 2: Standard Addition Method for Quantitation

Objective: To accurately quantify an analyte in a complex matrix, especially when matrix effects are significant and variable.

Materials:

  • Sample with unknown analyte concentration

  • Standard solution of the analyte with a known high concentration

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of at least four solutions.

  • To each volumetric flask, add an identical volume of the unknown sample.

  • To these flasks (except for the first one, which will be the unspiked sample), add increasing volumes of the analyte standard solution.

  • Dilute all flasks to the final volume with a suitable solvent.

  • Analyze each solution using the this compound-MS/MS method and record the analyte signal (peak area).

  • Data Analysis:

    • Plot the measured analyte signal (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample.[7][12][13]

Data Presentation

Table 1: Comparison of Ionization Techniques and Susceptibility to Matrix Effects (Illustrative)

Ionization TechniqueAnalyte Polarity SuitabilitySusceptibility to Matrix EffectsCommon Observations
This compound Broad range, including less polar compoundsModerate to HighIonization mechanism involves a corona discharge, which can be affected by co-eluting matrix components.
ESI Polar to moderately polar compoundsHighProne to ion suppression from non-volatile salts and highly abundant compounds like phospholipids.[3][5]
APCI Non-polar to moderately polar compoundsLower than ESIAnalyte is vaporized before ionization, which can reduce the impact of non-volatile matrix components.[3][5]

Note: The susceptibility to matrix effects is highly dependent on the specific analyte, matrix, and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-APICA-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction LC LC Separation Extraction->LC This compound This compound Ionization LC->this compound MS Mass Spectrometry Detection This compound->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: A typical bioanalytical workflow for addressing matrix effects.

troubleshooting_logic Start Inconsistent or Inaccurate Results CheckIS Check Internal Standard Response Start->CheckIS StableIS IS Response Stable? CheckIS->StableIS AssessME Assess Matrix Effects (Post-Column Infusion) ME_Present Matrix Effect Present? AssessME->ME_Present StableIS->AssessME Yes UseSIL Use Stable Isotope-Labeled IS StableIS->UseSIL No OptimizePrep Optimize Sample Prep (e.g., SPE) ME_Present->OptimizePrep Yes StandardAddition Consider Standard Addition ME_Present->StandardAddition Yes, and blank matrix unavailable Revalidate Re-validate Method ME_Present->Revalidate No, suspect other issues OptimizeLC Optimize LC Separation OptimizePrep->OptimizeLC OptimizeLC->Revalidate UseSIL->Revalidate StandardAddition->Revalidate

Caption: A troubleshooting decision tree for matrix effect issues.

References

Technical Support Center: Enhancing the Yield of APICA Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route for this compound involves a two-step process. First, the precursors, 1-pentyl-1H-indole-3-carboxylic acid and 1-adamantanamine, are synthesized. The second and final step is the amide coupling of these two precursors to form the this compound molecule.

Q2: What are the critical factors affecting the yield of the final amide coupling step?

A2: The yield of the amide coupling reaction is influenced by several factors, including the choice of coupling reagent, the base used, the solvent, reaction temperature, and reaction time. The steric hindrance from the bulky adamantyl group on 1-adamantanamine is a significant challenge that needs to be addressed by selecting appropriate reagents and conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the limiting starting material indicates the completion of the reaction.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (1-pentyl-1H-indole-3-carboxylic acid and 1-adamantanamine), byproducts from the decomposition of the coupling reagent, and potential side products from reactions involving the indole nucleus, although the amide bond formation is generally a robust reaction.

Q5: What purification methods are recommended for this compound?

A5: After the reaction is complete, the crude product is typically worked up by extraction and washing. The final purification of this compound is usually achieved by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Ineffective coupling reagent.Select a more potent coupling reagent suitable for sterically hindered amines. HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like DCC or EDC for such substrates.
Inappropriate base.Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize side reactions.
Low reaction temperature.While some coupling reactions proceed at room temperature, sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier.
Insufficient reaction time.Monitor the reaction by TLC to ensure it has gone to completion. Reactions with bulky substrates may require longer reaction times.
Presence of Unreacted Starting Materials Incomplete reaction.See "Low to No Product Formation" for solutions to drive the reaction to completion.
Stoichiometry imbalance.Ensure the molar ratio of the carboxylic acid, amine, and coupling reagent is appropriate. A slight excess of the carboxylic acid and coupling reagent may be beneficial.
Formation of Multiple Side Products Decomposition of coupling reagent.Choose a stable coupling reagent and ensure anhydrous reaction conditions.
Side reactions with the indole ring.While less common in amide coupling, ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly acidic/basic conditions).
Difficulty in Product Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Oily product that is difficult to handle.Try to crystallize the product from a suitable solvent system to obtain a solid material.

Quantitative Data on Amide Coupling Reagents

The choice of coupling reagent is critical for maximizing the yield of this compound, especially given the steric hindrance of the 1-adamantanamine. Below is a summary of yields reported for amide bond formation with challenging substrates using different coupling reagents. While this data is not specific to this compound, it provides a valuable comparison for selecting the most promising reagents.

Coupling Reagent Additive Base Solvent Typical Yield Range for Hindered Amines
DCCDMAP-CH2Cl2Low (can be <30%)[1]
EDCHOBt, DMAPDIPEACH3CNModerate to Good (can be up to 72%)[1]
HATU-DIPEADMFGood to Excellent (often >80%)[2]
HBTUHOBtDIPEADMFGood to Excellent
PyBOP-DIPEACH2Cl2Good to Excellent
TBTU-TEAACNGood to Excellent

Experimental Protocols

Protocol 1: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid

This protocol is adapted from a general procedure for the alkylation of indole-3-carboxylic acid esters followed by hydrolysis.

Materials:

  • Ethyl indole-3-carboxylate

  • 1-Bromopentane

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl, 1 M)

  • Diethyl ether (Et2O)

  • Acetonitrile (CH3CN)

Procedure:

  • Alkylation:

    • To a solution of ethyl indole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromopentane dropwise and continue stirring at room temperature overnight.

    • Quench the reaction by slowly adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-pentyl-1H-indole-3-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in ethanol.

    • Add an aqueous solution of potassium hydroxide.

    • Heat the mixture to 75 °C and stir for 4 hours.

    • After cooling to room temperature, acidify the reaction mixture with 1 M HCl.

    • Extract the product with diethyl ether.

    • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 1-pentyl-1H-indole-3-carboxylic acid. A yield of around 92% has been reported for a similar synthesis.[2]

Protocol 2: Synthesis of 1-adamantanamine

This protocol is based on a Ritter-type reaction from 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Formamide

  • Sulfuric acid (H2SO4, 96%)

  • Ice-cold water

  • Hydrochloric acid (HCl, ~20% aqueous solution)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Formation of N-(1-adamantyl)formamide:

    • To formamide at 75 °C, add 1-bromoadamantane with stirring.

    • Slowly add concentrated sulfuric acid dropwise.

    • Heat the mixture to 85 °C and maintain for approximately 5.5 hours, monitoring by TLC for the disappearance of 1-bromoadamantane.

    • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

    • Stir for 1 hour at 0-5 °C to precipitate the product.

    • Filter the white solid and wash with cold water to obtain N-(1-adamantyl)formamide.

  • Hydrolysis to 1-adamantanamine:

    • Add the N-(1-adamantyl)formamide to an aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for about 1 hour until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and extract with dichloromethane to remove any unreacted starting material.

    • The aqueous layer contains the hydrochloride salt of 1-adamantanamine. The free amine can be obtained by basifying the solution and extracting with an organic solvent. A high yield can be expected from this procedure.[3]

Protocol 3: Amide Coupling to Synthesize this compound

This is a generalized protocol for the final amide coupling step, optimized for a sterically hindered amine.

Materials:

  • 1-pentyl-1H-indole-3-carboxylic acid

  • 1-adamantanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-pentyl-1H-indole-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add 1-adamantanamine to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Visualizations

This compound Synthesis Workflow```dot

APICA_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Final Coupling Step cluster_purification Purification Indole-3-carboxylic acid ester Indole-3-carboxylic acid ester 1-pentyl-1H-indole-3-carboxylic acid 1-pentyl-1H-indole-3-carboxylic acid Indole-3-carboxylic acid ester->1-pentyl-1H-indole-3-carboxylic acid Alkylation & Hydrolysis 1-Bromoadamantane 1-Bromoadamantane 1-adamantanamine 1-adamantanamine 1-Bromoadamantane->1-adamantanamine Ritter Reaction & Hydrolysis This compound This compound Purified this compound Purified this compound This compound->Purified this compound Column Chromatography

Caption: Troubleshooting logic for low this compound yield.

References

APICA Technical Support Center: Ensuring Consistent and Reliable Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Refinement of APICA (Affinity-based Probe for Identification of Cellular Activities) administration. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and refine experimental protocols for consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving consistent this compound results?

A1: Consistency in this compound experiments hinges on several key factors:

  • Probe Quality and Concentration: Ensuring the affinity probe is of high purity, correctly folded, and used at an optimal concentration is paramount.

  • Cell Culture Conditions: Maintaining consistent cell health, passage number, and density is crucial as cellular states can significantly impact protein expression and interactions.[1]

  • Lysis Buffer Composition: The choice and consistency of the lysis buffer, including detergent and salt concentrations, can affect protein solubility and the stability of protein-protein interactions.

  • Incubation and Washing Steps: Precise control over incubation times, temperatures, and the stringency of wash steps is critical to minimize non-specific binding while preserving true interactions.[2][3]

  • Experimental Controls: The inclusion of appropriate negative and positive controls in every experiment is essential for data interpretation and validation.[4]

Q2: How can I minimize non-specific binding in my this compound pull-down experiments?

A2: High background from non-specific binding is a common challenge. Here are several strategies to mitigate it:

  • Pre-clearing the Lysate: Incubate the cell lysate with beads alone before adding the affinity probe to remove proteins that non-specifically bind to the support matrix.

  • Optimize Wash Buffer: Increase the stringency of your wash buffer by moderately increasing the salt (e.g., 150-500 mM NaCl) or detergent (e.g., 0.1-0.5% Tween-20) concentration.[2] Perform additional wash steps.

  • Blocking: Add blocking agents like bovine serum albumin (BSA) or salmon sperm DNA to your lysis buffer to reduce non-specific interactions.

  • Bead Choice: Select a high-quality affinity resin with low non-specific binding properties.

Q3: I am observing a low yield or no signal for my target protein. What are the possible causes and solutions?

A3: Low or no signal can be frustrating. Consider the following troubleshooting steps:

  • Verify Probe Integrity and Activity: Confirm that your affinity probe is not degraded and is active. Test its binding to a known positive control if available.

  • Check Target Protein Expression: Ensure your target protein is expressed at a detectable level in the cell lysate via Western blot.

  • Optimize Lysis Conditions: The target protein may not be efficiently extracted from the cells. Try different lysis buffers or sonication to improve protein solubilization.[1]

  • Increase Input Amount: If the target protein is of low abundance, you may need to increase the total amount of cell lysate used.

  • Elution Inefficiency: Ensure your elution method is appropriate and efficient for disrupting the probe-target interaction without degrading the protein.[4]

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

A4: Inconsistent results are often due to subtle variations in the experimental protocol. To improve reproducibility:

  • Standardize Protocols: Prepare a detailed, step-by-step protocol and adhere to it strictly for all experiments.

  • Use Fresh Reagents: Prepare fresh buffers and solutions. Avoid repeated freeze-thaw cycles of reagents.

  • Consistent Pipetting: Use calibrated pipettes and consistent pipetting techniques to ensure accurate reagent volumes.[5]

  • Control for Edge Effects: In plate-based assays, "edge effects" can occur due to temperature and humidity variations. Ensure proper sealing and incubation conditions.[5]

  • Automated Liquid Handling: If available, using an automated liquid handler can significantly improve consistency.[6]

Troubleshooting Guides

Problem 1: High Background in Western Blot Analysis
Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps (from 3 to 5) and/or the volume of wash buffer.
Non-specific binding to beadsPre-clear the lysate with beads before adding the this compound probe.
Inappropriate antibody concentrationOptimize the primary and secondary antibody concentrations by performing a titration.
ContaminationUse sterile techniques and fresh buffers to avoid microbial or cross-contamination.[7]
Problem 2: Inconsistent Protein Yields in Eluates
Possible Cause Recommended Solution
Variable cell seeding densityEnsure a consistent number of cells are seeded for each experiment. Optimize cell density to maximize the assay window.[7]
Incomplete cell lysisVisually inspect for complete lysis under a microscope. Consider optimizing the lysis buffer or using mechanical disruption.
Inconsistent incubation timesUse a precise timer for all incubation steps.
Inefficient elutionOptimize the elution buffer composition and pH. Ensure complete resuspension of beads during elution.[4]

Experimental Protocols & Data Presentation

Detailed Methodology: this compound Pull-Down Assay
  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the this compound probe to the lysate at the predetermined optimal concentration (see Table 1).

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add affinity beads (e.g., streptavidin-agarose if the probe is biotinylated) and incubate for another 1 hour at 4°C.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with a potentially higher salt or detergent concentration).

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE loading buffer for Western blot analysis).[4]

    • Boil the samples at 95°C for 5-10 minutes.

    • Analyze the eluates by SDS-PAGE and Western blotting.

Data Presentation: Optimization Tables

Table 1: this compound Probe Concentration Optimization

Probe ConcentrationTarget Protein Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
1 µM5,0001,5003.3
5 µM25,0004,0006.3
10 µM 45,000 5,000 9.0
20 µM48,00012,0004.0

Caption: Titration of the this compound probe to identify the optimal concentration for maximizing the signal-to-noise ratio.

Table 2: Wash Buffer Salt Concentration Optimization

NaCl Concentration (mM)Target Protein Signal (Arbitrary Units)Background Signal (Arbitrary Units)
15045,5005,200
250 44,800 2,100
35035,0001,100
50015,000500

Caption: Optimization of NaCl concentration in the wash buffer to reduce background while retaining the target protein.

Visualizations

APICA_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pull-Down cluster_analysis Analysis CellCulture 1. Cell Culture CellLysis 2. Cell Lysis CellCulture->CellLysis LysateClarification 3. Lysate Clarification CellLysis->LysateClarification ProbeIncubation 4. Probe Incubation LysateClarification->ProbeIncubation BeadCapture 5. Bead Capture ProbeIncubation->BeadCapture Washing 6. Washing BeadCapture->Washing Elution 7. Elution Washing->Elution SDS_PAGE 8. SDS-PAGE Elution->SDS_PAGE WesternBlot 9. Western Blot SDS_PAGE->WesternBlot

Caption: Standard experimental workflow for an this compound pull-down assay.

Troubleshooting_Tree Start Inconsistent Results HighBg High Background? Start->HighBg LowSignal Low/No Signal? Start->LowSignal HighBg->LowSignal No Sol_HighBg1 Increase Wash Stringency HighBg->Sol_HighBg1 Yes Sol_LowSignal1 Check Probe Activity LowSignal->Sol_LowSignal1 Yes Sol_HighBg2 Pre-clear Lysate Sol_HighBg1->Sol_HighBg2 Sol_LowSignal2 Verify Target Expression Sol_LowSignal1->Sol_LowSignal2 Sol_LowSignal3 Optimize Lysis Buffer Sol_LowSignal2->Sol_LowSignal3

Caption: A decision tree for troubleshooting common this compound experimental issues.

References

Minimizing off-target effects of APICA in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), also known as AKB48. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It is a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Due to its high affinity for these receptors, it is crucial to carefully design experiments to distinguish on-target from potential off-target effects.

Q2: What are the known off-target effects of this compound?

A2: Recent studies have shown that this compound (AKB48) can act as an antagonist at other G-protein coupled receptors (GPCRs), notably the Histamine H1 receptor and the Adrenergic α2B receptor. Additionally, like many small molecules, this compound may exhibit cytotoxicity at higher concentrations.

Q3: How can I minimize off-target effects of this compound in my cellular experiments?

A3: Minimizing off-target effects is critical for obtaining reliable and interpretable data. Here are some key strategies:

  • Dose-Response Analysis: Always perform a dose-response curve for your specific cell model to determine the lowest effective concentration that elicits the desired on-target effect.

  • Use of Antagonists: To confirm that the observed effect is mediated by cannabinoid receptors, use selective CB1 and/or CB2 receptor antagonists as controls.

  • Control Cell Lines: Whenever possible, use cell lines that do not express the target receptor (e.g., CB1 knockout cells) to identify non-specific effects.

  • Monitor Cell Viability: Routinely assess cell viability using methods like the MTT assay to ensure that the observed effects are not due to general cytotoxicity.

  • Off-Target Receptor Antagonists: If you suspect off-target effects via H1 or α2B receptors, include their respective antagonists as controls in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
High background signal in functional assays 1. Non-specific binding of this compound to plate or other cellular components. 2. Autofluorescence of the compound. 3. Contamination of reagents or cell culture.1. Pre-treat plates with a blocking agent. Optimize washing steps. 2. Run a control with this compound alone (no cells) to measure its intrinsic fluorescence. 3. Use fresh, sterile reagents and regularly test for mycoplasma contamination.
High well-to-well variability 1. Inconsistent cell seeding. 2. "Edge effects" in the multi-well plate. 3. Inaccurate pipetting of this compound or other reagents.1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. 3. Use calibrated pipettes and consider using a multi-channel pipette for additions.
Inconsistent or no response to this compound 1. Degradation of this compound stock solution. 2. Low or absent expression of CB1/CB2 receptors in the cell line. 3. Incorrect assay conditions (e.g., incubation time, temperature).1. Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light and at the recommended temperature). 2. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. 3. Optimize assay parameters based on literature and preliminary experiments.
Observed effect is not blocked by CB1/CB2 antagonists 1. The effect is mediated by an off-target receptor. 2. The concentration of the antagonist is too low.1. Test for the involvement of known off-targets like H1 or α2B receptors using their specific antagonists. 2. Perform a dose-response of the antagonist to determine the optimal concentration for blocking the on-target receptor.

Quantitative Data Summary

The following table summarizes the known binding affinities and functional activities of this compound (AKB48) at its primary and identified off-target receptors.

Target Receptor Assay Type Parameter Value (nM) Reference
Cannabinoid Receptor 1 (CB1) Binding AffinityKi3.24[1]
Functional ActivityEC50142 (full agonist)[1]
Cannabinoid Receptor 2 (CB2) Binding AffinityKi1.68[1]
Functional ActivityEC50141 (partial agonist)[1]
Histamine H1 Receptor Functional ActivityIC50>10,000 (antagonist)[2]
Adrenergic α2B Receptor Functional ActivityIC50>10,000 (antagonist)[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound in adherent cell lines in a 96-well format.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Carefully remove the medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Histamine H1 Receptor Functional Antagonist Assay (Calcium Flux)

This protocol is a general guideline for a calcium flux assay to determine the antagonistic activity of this compound at the H1 receptor.

Materials:

  • Cells stably expressing the human Histamine H1 receptor (e.g., HEK293 or CHO cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Histamine (H1 agonist)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Seed H1-expressing cells in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.

  • During incubation, prepare serial dilutions of this compound and a solution of histamine at its EC80 concentration in assay buffer.

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Add the this compound dilutions or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject the histamine solution into the wells and immediately begin measuring the fluorescence intensity over time.

  • The antagonistic effect of this compound is determined by its ability to inhibit the histamine-induced calcium flux.

Visualizations

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_CB1 CB1 Receptor Signaling cluster_H1 Histamine H1 Receptor Signaling cluster_Alpha2B Adrenergic α2B Receptor Signaling APICA_CB1 This compound CB1 CB1 Receptor APICA_CB1->CB1 Agonist Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Histamine Histamine H1 H1 Receptor Histamine->H1 Agonist APICA_H1 This compound APICA_H1->H1 Antagonist Gq Gq Protein H1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Norepinephrine Norepinephrine Alpha2B α2B Receptor Norepinephrine->Alpha2B Agonist APICA_A2B This compound APICA_A2B->Alpha2B Antagonist Gi_A2B Gi Protein Alpha2B->Gi_A2B Activates AC_A2B Adenylyl Cyclase Gi_A2B->AC_A2B Inhibits cAMP_A2B cAMP AC_A2B->cAMP_A2B

Caption: Simplified signaling pathways for this compound's on-target and off-target activities.

Experimental Workflow

experimental_workflow start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells treat_cells Treat Cells with this compound (Dose-Response) prep_cells->treat_cells on_target_assay On-Target Assay (e.g., cAMP measurement) treat_cells->on_target_assay off_target_assay Off-Target Assay (e.g., Calcium Flux) treat_cells->off_target_assay viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay data_analysis Data Analysis on_target_assay->data_analysis off_target_assay->data_analysis viability_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation end Conclusion interpretation->end

Caption: General experimental workflow for assessing this compound's effects in cellular models.

Troubleshooting Logic

troubleshooting_logic start Inconsistent Results check_reagents Check Reagent Stability and Concentrations start->check_reagents check_cells Verify Cell Health and Receptor Expression start->check_cells check_protocol Review Assay Protocol (Pipetting, Incubation) start->check_protocol high_variability High Well-to-Well Variability? check_protocol->high_variability edge_effects Address Edge Effects high_variability->edge_effects Yes pipetting_technique Improve Pipetting Technique high_variability->pipetting_technique Yes no_response No Response to this compound? high_variability->no_response No end Resolved edge_effects->end pipetting_technique->end confirm_activity Confirm this compound Activity with Positive Control no_response->confirm_activity Yes off_target_effect Unexpected Effect? no_response->off_target_effect No confirm_activity->end use_antagonists Use Specific Antagonists (CB1, H1, α2B) off_target_effect->use_antagonists Yes use_antagonists->end

Caption: A logical approach to troubleshooting inconsistent results in this compound cellular assays.

References

Validation & Comparative

APICA vs. JWH-018: A Comparative Analysis of Cannabinoid Receptor Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cannabinoid receptor binding affinities and downstream signaling pathways of two synthetic cannabinoids: APICA (SDB-001) and JWH-018. The information is compiled from various scientific sources to assist researchers in understanding the pharmacological profiles of these compounds.

Cannabinoid Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a compound for a receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for Ki or IC50 indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound and JWH-018 for the cannabinoid receptors CB1 and CB2.

CompoundReceptorBinding Affinity (Ki / IC50 in nM)
This compound (SDB-001) CB1IC50: 175[1]
CB2-
JWH-018 CB1Ki: ~9.00 ± 5.00[2][3]
CB2Ki: ~2.94 ± 2.65[2][3]

Note: It is important to consider that IC50 and Ki values, while both measures of affinity, are not always directly comparable, especially when determined in different experiments. The provided data is compiled from multiple studies.

Functional Potency: A Look at Receptor Activation

Beyond binding to the receptor, the ability of a compound to elicit a functional response is measured by its half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency in activating the receptor.

CompoundReceptorFunctional Potency (EC50 in nM)
This compound (SDB-001) CB134[1]
CB229[1]
JWH-018 CB1102[2][3]
CB2133[2][3]

Based on the available data, JWH-018 exhibits a higher binding affinity (lower Ki) for both CB1 and CB2 receptors compared to the reported IC50 for this compound at the CB1 receptor.[1][2][3] However, when considering functional potency, this compound demonstrates lower EC50 values for both receptors, suggesting it is more potent at activating them than JWH-018.[1][2][3] Both this compound and JWH-018 are classified as full agonists at both CB1 and CB2 cannabinoid receptors.[1][2][3]

Experimental Protocols: Determining Cannabinoid Receptor Affinity

The binding affinity of synthetic cannabinoids to their receptors is typically determined through competitive radioligand binding assays. This technique allows for the quantification of how effectively a test compound (like this compound or JWH-018) competes with a radiolabeled ligand for binding to the receptor.

General Radioligand Binding Assay Protocol:
  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal tissues.

  • Incubation: A constant concentration of a radiolabeled cannabinoid agonist or antagonist (e.g., [3H]CP-55,940 or [3H]SR141716A) is incubated with the receptor-containing membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or JWH-018) are added to the incubation mixture.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Membranes Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (this compound or JWH-018) Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Experimental workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

Upon agonist binding, both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. Both this compound and JWH-018, as full agonists, trigger these pathways. The primary signaling mechanism involves the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways.[4]

The activation of the MAPK/ERK (extracellular signal-regulated kinase) pathway is a known consequence of CB1 receptor stimulation. Studies have shown that JWH-018 stimulates ERK1/2 phosphorylation in a concentration-dependent manner.[5]

The following diagram illustrates the canonical cannabinoid receptor signaling pathway activated by agonists like this compound and JWH-018.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound or JWH-018) CB_Receptor CB1 / CB2 Receptor Agonist->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK/ERK Pathway G_Protein->MAPK Activates cAMP cAMP ATP ATP ATP->cAMP Converts to Cellular_Response Cellular Response cAMP->Cellular_Response Decreased levels lead to MAPK->Cellular_Response Activation leads to

Canonical cannabinoid receptor signaling pathway.

References

Comparative Analysis of APICA and AM-2201: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the synthetic cannabinoids APICA (also known as SDB-001) and AM-2201. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their pharmacological effects, supported by experimental data.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and AM-2201, providing a clear comparison of their binding affinities and functional potencies at the cannabinoid receptors CB1 and CB2.

ParameterThis compound (SDB-001)AM-2201Reference
CB1 Receptor Binding Affinity (Ki) Not explicitly found1.0 nM[1]
CB1 Receptor Functional Potency (EC50) 34 nM38 nM[1][2]
CB1 Receptor Inhibition Concentration (IC50) 175 nMNot explicitly found[2]
CB2 Receptor Binding Affinity (Ki) 1.22 nM2.6 nM[1][3]
CB2 Receptor Functional Potency (EC50) 29 nM58 nM[1][2]
Receptor Activity Full AgonistFull Agonist[1][2]

Signaling Pathways

Both this compound and AM-2201 are potent agonists of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effector proteins, such as protein kinase A (PKA), and influences ion channel function, leading to the various physiological and psychoactive effects associated with these compounds.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1_CB2 CB1/CB2 Receptor Gi_o Gαi/o CB1_CB2->Gi_o Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibition Ion_Channels Modulation of Ion Channels Gi_o->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ion_Channels->Cellular_Response This compound This compound This compound->CB1_CB2 AM2201 AM-2201 AM2201->CB1_CB2

Cannabinoid receptor signaling pathway for this compound and AM-2201.

Experimental Protocols

The characterization and comparison of synthetic cannabinoids like this compound and AM-2201 involve a series of in vitro experiments to determine their pharmacological profiles. Below is a generalized workflow outlining the key experimental procedures.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_preparation Preparation cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis and Comparison Compound_Prep Prepare Stock Solutions of this compound and AM-2201 Radioligand_Binding Competitive Radioligand Binding Assay Compound_Prep->Radioligand_Binding cAMP_Assay cAMP Accumulation Assay Compound_Prep->cAMP_Assay Beta_Arrestin β-Arrestin Recruitment Assay Compound_Prep->Beta_Arrestin Cell_Culture Culture Cells Expressing CB1 and CB2 Receptors Cell_Culture->Radioligand_Binding Cell_Culture->cAMP_Assay Cell_Culture->Beta_Arrestin Determine_Ki Determine Ki values Radioligand_Binding->Determine_Ki Data_Analysis Analyze Dose-Response Curves Determine_Ki->Data_Analysis Determine_EC50 Determine EC50 and Emax values cAMP_Assay->Determine_EC50 Beta_Arrestin->Determine_EC50 Determine_EC50->Data_Analysis Comparison Compare Potency, Efficacy, and Selectivity Data_Analysis->Comparison

Generalized experimental workflow for comparing synthetic cannabinoids.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound and AM-2201 for CB1 and CB2 receptors.

  • Methodology: A common method is the competitive radioligand binding assay.

    • Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are incubated with a known radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

    • Increasing concentrations of the unlabeled test compound (this compound or AM-2201) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and AM-2201 at CB1 and CB2 receptors.

  • Methodologies:

    • cAMP Accumulation Assay:

      • Cells expressing the target receptor are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

      • The cells are then treated with varying concentrations of the test compound.

      • The intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

      • Agonist activity is observed as a dose-dependent decrease in cAMP levels.

    • β-Arrestin Recruitment Assay:

      • This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

      • Cells are co-transfected with constructs for the cannabinoid receptor and a tagged β-arrestin.

      • Upon agonist binding, the recruitment of β-arrestin to the receptor is detected by measuring a signal such as bioluminescence resonance energy transfer (BRET) or enzyme complementation.

Conclusion

Both this compound and AM-2201 are potent, full agonists at cannabinoid receptors, with high affinity for both CB1 and CB2 subtypes. Their similar potencies at the CB1 receptor suggest they may elicit comparable psychoactive effects. However, subtle differences in their binding affinities and functional potencies, particularly at the CB2 receptor, may lead to variations in their overall pharmacological profiles, including their therapeutic potential and adverse effect profiles. The experimental protocols outlined provide a framework for the detailed characterization and comparison of these and other novel synthetic cannabinoids.

References

Navigating the Blind Spot: A Comparative Guide to the Cross-Reactivity of APICA in Standard Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, synthetic cannabinoids like APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) have raised concerns due to their potential for abuse and the limited data on their detectability in standard immunoassays. This guide addresses the critical knowledge gap regarding this compound's cross-reactivity, providing a framework for its evaluation and a discussion of the implications for researchers in toxicology, pharmacology, and drug development.

The Challenge of Detecting this compound: A Data Deficit

A comprehensive review of existing literature reveals a significant lack of specific quantitative data on the cross-reactivity of this compound in widely used cannabinoid immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA). While these assays are effective for detecting THC and its metabolites, their efficacy against structurally diverse synthetic cannabinoids is often limited.

The structural uniqueness of this compound, characterized by its adamantyl group, distinguishes it from the classical cannabinoid structures that most commercial antibodies are designed to recognize. This structural divergence is a primary reason for the anticipated poor cross-reactivity. The performance of existing immunoassays for newer generations of synthetic cannabinoids has been reported as insufficient, with some studies indicating diagnostic accuracy only slightly above chance levels.

A Framework for In-House Validation

Given the absence of published cross-reactivity data, researchers are encouraged to perform in-house validation of their cannabinoid immunoassays to determine their specific limitations regarding this compound and other emerging synthetic cannabinoids. The following table provides a template for structuring and presenting such validation data.

Table 1: Comparative Cross-Reactivity of this compound in Standard Cannabinoid Immunoassays (Template)

Immunoassay TypeTarget AnalyteCalibratorCut-off Concentration (ng/mL)This compound Concentration (ng/mL)Result (Positive/Negative)% Cross-Reactivity
ELISA THC-COOHTHC-COOH50User-defined
JWH-018 pentanoic acidJWH-018 pentanoic acid20User-defined
EMIT THC-COOHTHC-COOH50User-defined
Synthetic CannabinoidsJWH-018/AM2201 metabolite25User-defined
CEDIA THC-COOHTHC-COOH50User-defined
UR-144/XLR-11UR-144/XLR-1120User-defined

% Cross-Reactivity = (Calibrator Concentration at Cut-off / Concentration of this compound giving a response equivalent to the cut-off) x 100

Experimental Protocol for Determining Immunoassay Cross-Reactivity

The following is a generalized protocol for assessing the cross-reactivity of this compound in a competitive immunoassay format. This protocol should be adapted based on the specific immunoassay kit and instrumentation used.

Objective: To determine the concentration of this compound that produces a positive result in a given cannabinoid immunoassay and to calculate the percent cross-reactivity relative to the primary calibrator.

Materials:

  • Cannabinoid immunoassay kit (e.g., ELISA, EMIT, CEDIA)

  • This compound standard of known purity

  • Drug-free urine or blood matrix

  • Microplate reader or appropriate immunoassay analyzer

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a high concentration (e.g., 1 mg/mL).

  • Preparation of Spiked Samples: Serially dilute the this compound stock solution in the drug-free matrix to create a range of concentrations to be tested. The concentration range should bracket the expected detection limits.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific immunoassay kit.

    • Run the assay with the prepared this compound-spiked samples, the assay calibrators, and positive and negative controls.

    • Ensure that all samples and controls are run in triplicate to ensure reproducibility.

  • Data Analysis:

    • Generate a calibration curve using the assay calibrators.

    • Determine the concentration of this compound that produces a signal equivalent to the assay's cut-off calibrator.

    • Calculate the percent cross-reactivity using the formula provided in the note to Table 1.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_serial Create Serial Dilutions in Drug-Free Matrix prep_stock->prep_serial Dilute run_assay Run Assay with Spiked Samples, Calibrators, and Controls prep_serial->run_assay Test read_results Read Results on Immunoassay Analyzer run_assay->read_results Measure gen_curve Generate Calibration Curve read_results->gen_curve det_conc Determine this compound Concentration at Cut-off gen_curve->det_conc calc_cross Calculate % Cross-Reactivity det_conc->calc_cross Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1/CB2 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits K_channels K+ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP Decreases Production This compound This compound This compound->CB1 Binds and Activates

Unraveling the Behavioral Maze: A Comparative Guide to APICA and Its Analogs In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavioral effects of synthetic cannabinoids is paramount. This guide provides a comparative analysis of the in vivo behavioral profiles of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and its key structural analogs. By presenting available experimental data, this document aims to illuminate the structure-activity relationships that govern the diverse behavioral outcomes of these potent compounds.

At a Glance: Comparative Behavioral Profile of this compound and Its Analogs

The following table summarizes the key in vivo behavioral effects and receptor binding affinities of this compound and several of its notable analogs. A significant challenge in creating a direct quantitative comparison is the limited availability of standardized head-to-head studies reporting ED50 values for a wide range of analogs across multiple behavioral assays. Much of the existing data comes from individual studies focusing on one or a small number of compounds. The data presented below is compiled from various sources to provide the most comprehensive comparison currently possible.

CompoundPrimary Behavioral EffectsLocomotor ActivityCatalepsyDrug DiscriminationCB1 Ki (nM)CB2 Ki (nM)
This compound Anxiety-like behavior, delayed motor impairment (at 5h)[1]Decreased (delayed onset)[1]Not reportedNot reported-1.22[1]
APINACA (AKB48) Hypolocomotion, antinociception, hypothermia, catalepsy[1][2]Decreased[1][2]Yes[1][2]Generalizes to Δ9-THC[3]3.24[2][4]1.68[2][4]
5F-APINACA (5F-AKB48) Cannabinoid agonist effects in the tetrad assay[3]Not specifiedNot specifiedNot specified--
STS-135 (5F-APICA) Hypothermia, analgesia, catalepsy, reduced motor activityDecreasedYesNot reported--
MDMB-CHMINACA Strong catalepsy, anxiety-like behavior[1]Not specifiedStrong[1]Not reported0.135[1]-
5F-ADB-PINACA Pronounced cognitive impairment (at 1h), anxiety-like behavior[1]Not specifiedNot reportedNot reported0.55[1]-

Delving into the Behavioral Assays: Experimental Methodologies

The behavioral effects summarized above are typically assessed using a battery of standardized rodent assays. Understanding the methodologies of these key experiments is crucial for interpreting the comparative data.

Locomotor Activity Assessment

The open-field test is a common method to assess spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls, often equipped with infrared beams or video tracking software to monitor the animal's movement.

  • Procedure: A rodent is placed in the center of the arena and allowed to explore freely for a set period (e.g., 30-60 minutes). The system records various parameters, including total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.

  • Interpretation: A decrease in total distance traveled is indicative of hypoactivity, a common effect of potent CB1 receptor agonists. Anxious animals tend to spend more time in the periphery (thigmotaxis) and less time in the exposed center of the arena.

Catalepsy Assessment

The bar test is the standard method for quantifying catalepsy, a state of immobility and waxy flexibility induced by potent cannabinoid agonists.

  • Apparatus: A horizontal bar elevated above a surface.

  • Procedure: The animal's forepaws are gently placed on the bar. The latency to remove both forepaws from the bar is measured. A predetermined cutoff time (e.g., 60 seconds) is typically used.

  • Interpretation: A longer descent latency indicates a cataleptic state. This effect is strongly associated with CB1 receptor agonism.

Drug Discrimination Studies

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug, providing insight into its abuse liability and mechanism of action.

  • Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).

  • Procedure:

    • Training Phase: Animals are trained to press one lever after receiving an injection of a known drug (e.g., Δ9-THC) and the other lever after receiving a vehicle injection to receive a reward.

    • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., an this compound analog). The lever they choose to press indicates whether they perceive the subjective effects of the test compound as being similar to the training drug.

  • Interpretation: If an animal predominantly presses the drug-associated lever after receiving a test compound, the compound is said to "generalize" to the training drug, suggesting a similar subjective experience and likely a shared mechanism of action. The dose at which the compound produces 50% drug-appropriate responding is the ED50 value.

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the underlying biology and experimental designs, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for evaluating the behavioral effects of these compounds.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates APICA_analogs This compound or Analog APICA_analogs->CB1_CB2 Binds to AC Adenylate Cyclase G_protein->AC Inhibits MAPK ↑ MAPK (ERK) G_protein->MAPK Activates Ion_channels Modulation of Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Behavioral_effects Behavioral Effects (Hypolocomotion, Catalepsy, etc.) PKA->Behavioral_effects MAPK->Behavioral_effects Ion_channels->Behavioral_effects

Figure 1: Simplified signaling pathway of CB1/CB2 receptors upon activation by this compound or its analogs.

G cluster_setup Experimental Setup cluster_assays Behavioral Assays cluster_data Data Analysis Animals Rodents (Mice or Rats) Drug_Admin Drug Administration (this compound or Analog) Animals->Drug_Admin Locomotor Locomotor Activity (Open Field Test) Drug_Admin->Locomotor Catalepsy Catalepsy (Bar Test) Drug_Admin->Catalepsy Drug_Discrim Drug Discrimination Drug_Admin->Drug_Discrim Data_Collection Data Collection (Automated/Manual) Locomotor->Data_Collection Catalepsy->Data_Collection Drug_Discrim->Data_Collection Quant_Analysis Quantitative Analysis (e.g., ED50 values) Data_Collection->Quant_Analysis Comparison Comparative Analysis Quant_Analysis->Comparison

References

Comparative Metabolism of APICA Across Species: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is crucial for preclinical and clinical development. This guide provides a comparative overview of the metabolism of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APICA), a synthetic cannabinoid. Due to limited direct comparative studies on this compound across different species, this guide synthesizes available data on adamantyl-containing synthetic cannabinoids to infer potential metabolic pathways and guide future research.

In Vitro Metabolism: A Snapshot Across Species

In the absence of direct comparative in vivo metabolic data for this compound, in vitro studies using liver microsomes from different species are instrumental in elucidating potential metabolic pathways and species-specific differences. While quantitative data for this compound remains scarce, qualitative analysis of related adamantyl-containing synthetic cannabinoids provides valuable insights.

Test SystemKey Metabolic Reactions Observed for Adamantyl-Containing Synthetic CannabinoidsReference Species for Similar Compounds
Human Liver Microsomes- Primary: Monohydroxylation of the adamantyl ring- Dihydroxylation of the adamantyl ring- N-dealkylation of the pentyl chain- Oxidation of the pentyl chain (to a lesser extent)Human
Rat Liver Microsomes- Similar pathways to humans are expected, including hydroxylation of the adamantyl ring. However, quantitative differences in enzyme kinetics may exist.Rat
Monkey Liver Microsomes- Likely to exhibit similar metabolic profiles to humans, with potential variations in the rate of specific reactions.Monkey
Dog Liver Microsomes- May show quantitative and qualitative differences in metabolism compared to primates and rodents.Dog

Note: This table is a qualitative summary based on the metabolism of structurally related compounds. Further studies are required to obtain quantitative data for this compound.

Elucidating Metabolic Pathways

The primary metabolic pathway for synthetic cannabinoids containing an adamantyl group is the oxidation of this bulky moiety. This is a critical detoxification step facilitated by Cytochrome P450 (CYP) enzymes in the liver.

Proposed Metabolic Pathway of this compound

Based on existing literature for similar compounds, the metabolism of this compound is likely to proceed through the following key transformations:

APICA_Metabolism This compound This compound (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) M1 Monohydroxy-adamantyl this compound This compound->M1 CYP450 (Hydroxylation) M3 N-dealkylated this compound This compound->M3 CYP450 (N-dealkylation) M4 Pentyl-oxidized this compound This compound->M4 CYP450 (Oxidation) M2 Dihydroxy-adamantyl this compound M1->M2 CYP450 (Hydroxylation) Excretion Further Conjugation and Excretion M1->Excretion M2->Excretion M3->Excretion M4->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols: A Guide to In Vitro Metabolism Studies

The following is a generalized protocol for investigating the in vitro metabolism of a compound like this compound using liver microsomes. This protocol is based on standard methodologies reported in the scientific literature.

Objective: To identify the major metabolites of this compound in human, rat, monkey, and dog liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes from human, rat, monkey, and dog (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., at a final concentration of 1 µM) to the incubation mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and semi-quantify the parent compound and its metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation Prep_Microsomes Prepare Liver Microsomes (Human, Rat, Monkey, Dog) Mix Combine Microsomes, Cofactors, and this compound in Buffer Prep_Microsomes->Mix Prep_Cofactors Prepare NADPH Regenerating System Prep_Cofactors->Mix Prep_Compound Prepare this compound Solution Prep_Compound->Mix Incubate Incubate at 37°C Mix->Incubate Quench Terminate Reaction (e.g., with Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Identify Metabolite Identification and Profiling Analyze->Identify Compare Compare Metabolite Profiles Across Species Identify->Compare Pathway Elucidate Metabolic Pathways Compare->Pathway

Validating Analytical Methods for APICA: A Comparative Guide to Ensuring Accuracy and Reliability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of synthetic cannabinoids like APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is paramount for both research and forensic applications. The validation of analytical methods using certified reference materials (CRMs) is the cornerstone of generating reliable and defensible data. This guide provides a comparative overview of the primary analytical techniques for this compound analysis, supported by experimental data and detailed protocols.

The two most prevalent and powerful techniques for the analysis of this compound and other synthetic cannabinoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different analytical challenges. The choice between them often depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.[1][2][3]

Comparison of Analytical Methods for this compound Quantification

A direct comparison of LC-MS/MS and GC-MS for the analysis of synthetic cannabinoids reveals differences in sensitivity, sample preparation complexity, and chromatographic resolution. While both are powerful identification tools, GC-MS often provides structurally significant fragment ions, aiding in the identification of unknown compounds.[4] Conversely, LC-MS/MS typically offers higher sensitivity and is more suitable for analyzing thermolabile or polar compounds without the need for derivatization.[2]

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity followed by mass-to-charge ratio detection of ionized molecules.Separation based on volatility and polarity followed by mass-to-charge ratio detection of fragmented ions.
Sample Volatility Not required. Suitable for a wide range of compounds.Requires volatile or semi-volatile compounds, or derivatization for non-volatile analytes.
Derivatization Generally not required.Often necessary for polar or non-volatile compounds to improve volatility and chromatographic properties.
Sensitivity Typically offers higher sensitivity (lower limits of detection).Sensitivity can be very good, but may be lower than LC-MS/MS for certain compounds.
Selectivity High selectivity through multiple reaction monitoring (MRM).High selectivity based on characteristic fragmentation patterns.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects compared to LC-MS/MS, but can still be affected.
Analysis Time Can offer very fast analysis times with modern UHPLC systems.Runtimes can be longer, though rapid GC methods are being developed.[5][6]
Instrumentation Cost Generally higher initial instrument cost.Generally lower initial instrument cost.

Experimental Protocols

The validation of any analytical method for this compound must be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][8][9][10][11] A comprehensive validation plan should be established before conducting experiments and should define the scope of the method, validation parameters, and acceptance criteria.[7][10] Certified reference materials are crucial for establishing the accuracy and traceability of the measurements.[12][13] Companies such as Cayman Chemical and Cerilliant (a brand of Supelco/Sigma-Aldrich) are key suppliers of CRMs for synthetic cannabinoids.[14][15][16]

General Workflow for Method Validation

The following diagram illustrates a typical workflow for validating an analytical method for this compound using a certified reference material.

G cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_assessment 3. Parameter Assessment cluster_documentation 4. Documentation p1 Define Method Scope (e.g., quantitative, qualitative) p2 Establish Validation Plan & Acceptance Criteria (SWGTOX) p1->p2 p3 Procure this compound Certified Reference Material (CRM) p2->p3 e1 Prepare Calibration Standards & Quality Controls from CRM p3->e1 e2 Perform Sample Preparation (e.g., SPE, LLE) e1->e2 e3 Instrumental Analysis (LC-MS/MS or GC-MS) e2->e3 a1 Evaluate Validation Parameters (Accuracy, Precision, Linearity, etc.) e3->a1 a2 Compare Results Against Acceptance Criteria a1->a2 d1 Prepare Validation Report a2->d1 d2 Finalize Standard Operating Procedure (SOP) d1->d2

Figure 1. General workflow for this compound analytical method validation.

Key Validation Parameters

The core of method validation lies in assessing a set of key performance characteristics to ensure the method is fit for its intended purpose. The logical relationship for assessing these parameters is depicted below.

G cluster_assessment Assessment Using CRM Accuracy Accuracy (% Bias) Precision Precision (%RSD) Linearity Linearity & Range (r²) LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Specificity Specificity/ Selectivity Stability Analyte Stability CRM Certified Reference Material (this compound) Calibrators Calibrators CRM->Calibrators QCs Quality Controls CRM->QCs Calibrators->Linearity QCs->Accuracy QCs->Precision

Figure 2. Assessment of key validation parameters using a CRM.

Detailed Experimental Protocol: LC-MS/MS Method for this compound in Whole Blood

The following protocol is a representative example for the quantitative analysis of this compound in whole blood, based on methods developed for synthetic cannabinoids.

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Internal Standard (e.g., this compound-d5) Certified Reference Material

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human whole blood (blank matrix)

  • Supported Liquid Extraction (SLE) cartridges

2. Sample Preparation (Supported Liquid Extraction):

  • Pipette 100 µL of calibrator, quality control, or unknown whole blood sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Load the entire sample onto the SLE cartridge and allow it to absorb for 5 minutes.

  • Elute the analytes with two aliquots of 750 µL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined during method development.

4. Method Validation Parameters (based on SWGTOX guidelines):

  • Linearity: A calibration curve is prepared over a defined concentration range (e.g., 0.1 - 50 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Evaluated at multiple concentrations (low, medium, high QCs). Acceptance criteria are typically within ±20% of the nominal concentration (±25% at the LLOQ) for accuracy, and a relative standard deviation (%RSD) ≤ 15% (≤ 20% at the LLOQ) for precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined as the lowest concentration that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.

  • Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

  • Matrix Effects: Evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Stability: Assessed under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

Both LC-MS/MS and GC-MS are robust and reliable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the laboratory and the nature of the samples being analyzed. LC-MS/MS is often favored for its high sensitivity and applicability to biological matrices without derivatization. Regardless of the chosen technique, a rigorous validation process using certified reference materials is essential to ensure the quality and defensibility of the analytical results. The protocols and validation framework presented in this guide provide a solid foundation for laboratories to develop and implement reliable analytical methods for this compound and other synthetic cannabinoids.

References

Comparative Neurotoxicity of APICA and Other Synthetic Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neurotoxic effects of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) in comparison to other synthetic cannabinoids reveals significant differences in potency and adverse outcomes. This guide provides a comprehensive overview of the available experimental data, detailed methodologies for key assays, and a visualization of the implicated signaling pathways to inform researchers, scientists, and drug development professionals.

Synthetic cannabinoids (SCs) represent a large and structurally diverse class of psychoactive substances that have been associated with a range of severe adverse health effects, including significant neurotoxicity. Among these, this compound has emerged as a compound of interest due to its potent activity at cannabinoid receptors. Understanding its neurotoxic profile in relation to other well-known SCs is crucial for risk assessment and the development of potential therapeutic interventions.

Comparative Analysis of Neurotoxic Effects

The neurotoxic effects of this compound and other synthetic cannabinoids have been evaluated in various in vivo and in vitro studies. Key parameters of comparison include convulsive activity, impact on locomotor function, and memory impairment.

In Vivo Neurotoxicity

Animal studies, primarily in mice, have been instrumental in characterizing the neurotoxic profile of this compound and its counterparts.

Table 1: Comparative in vivo Neurotoxic Effects of this compound and Other Synthetic Cannabinoids

CompoundSeizure Activity (Convulsions/Dose)Locomotor Activity (% Change from Control)Memory Impairment (Recognition Index)Reference(s)
This compound Data not available in direct comparative studiesSignificant decrease at 5 hours post-administrationMemory impairment observed[1]
JWH-018 Seizures induced, prevented by CB1 antagonistImpaired psychomotor performanceImpaired memory and learning[2][3]
AM-2201 Significantly more convulsions than THCData not availableAssociated with psychiatric complications[2][4]
JWH-073 Significantly more convulsions than THCData not availableData not available[2]
MDMB-CHMINACA Data not availableSignificant decrease at 1 and 3 hours post-administrationNotable memory impairments at 1 hour, sustained at 3 hours[1]
5F-ADB-PINACA Data not availableSignificant decrease at 1 and 3 hours post-administrationNotable memory impairments at 1 hour[1]

Note: Direct quantitative comparisons of seizure frequency for this compound are limited in the reviewed literature. Locomotor and memory data for this compound are from a single study and may not be directly comparable to other studies due to differing methodologies.

In Vitro Cytotoxicity

While specific comparative in vitro neurotoxicity studies focusing on this compound are not abundant in the currently available literature, the general cytotoxicity of synthetic cannabinoids has been assessed using neuronal cell lines such as SH-SY5Y. These studies often employ the MTT assay to determine cell viability.

Table 2: Comparative in vitro Receptor Binding and Potency

CompoundCB1 Receptor Binding Affinity (Ki, nM)CB1 Receptor Functional Activity (EC50, nM)CB2 Receptor Functional Activity (EC50, nM)Reference(s)
This compound 175 (IC50)3429[5]
JWH-018 9.02.8 - 1959 (range across studies)6.5 - 206 (range across studies)[6]
AM-2201 1.0Data not availableData not available[5]
THC 40.7Partial AgonistPartial Agonist

Note: Ki and EC50 values can vary between different assay conditions and laboratories.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

In Vivo Neurotoxicity Assessment

1. Seizure Observation and Scoring in Mice:

  • Objective: To quantify the incidence and severity of seizures induced by synthetic cannabinoids.

  • Procedure:

    • Administer the test compound (e.g., this compound, JWH-018) to mice via intraperitoneal (IP) injection.

    • Immediately place the mouse in an observation chamber.

    • Observe the animal continuously for a predefined period (e.g., 30-60 minutes).

    • Record the latency to the first seizure and the total number of seizures.

    • Score the severity of each seizure based on a modified Racine scale:

      • Stage 1: Mouth and facial movements.

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling with generalized tonic-clonic seizure.

  • Data Analysis: Compare the mean seizure score, frequency, and latency between different treatment groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis test).

2. Open Field Test for Locomotor Activity:

  • Objective: To assess spontaneous locomotor activity and exploratory behavior.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes prior to the test.

    • Place the mouse in the center of an open field arena (e.g., 40x40 cm).

    • Allow the mouse to explore the arena freely for a set duration (e.g., 5-10 minutes).

    • Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the mean values of the recorded parameters between different treatment groups using t-tests or ANOVA.

3. Novel Object Recognition Test for Memory Assessment:

  • Objective: To evaluate recognition memory.

  • Procedure:

    • Habituation Phase: Allow the mouse to explore an empty open field arena for a set period on two consecutive days.

    • Training Phase: Place two identical objects in the arena and allow the mouse to explore them for a set duration (e.g., 10 minutes).

    • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore.

    • Record the time spent exploring each object.

  • Data Analysis: Calculate a recognition index (RI) as the time spent exploring the novel object divided by the total time spent exploring both objects. Compare the RI between treatment groups.

In Vitro Neurotoxicity Assessment

1. MTT Assay for Cell Viability:

  • Objective: To assess the cytotoxic effects of synthetic cannabinoids on neuronal cells.

  • Procedure:

    • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Expose the cells to various concentrations of the synthetic cannabinoids for a specified duration (e.g., 24, 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) group and generate dose-response curves to determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxic effects of synthetic cannabinoids, including this compound, are primarily mediated through their interaction with the cannabinoid type 1 (CB1) receptor, which is highly expressed in the central nervous system. As potent agonists, these compounds can over-activate CB1 receptors, leading to a cascade of downstream signaling events that can culminate in neuronal dysfunction and cell death.

Neurotoxic_Signaling_Pathway cluster_downstream Downstream Neurotoxic Effects SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Agonist Binding Gi Gi/o Protein CB1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibition K_channel GIRK Channels Gi->K_channel Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Glutamate ↓ Glutamate Release Ca_influx->Glutamate K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation ROS ↑ Reactive Oxygen Species (ROS) Excitotoxicity->ROS Leads to Apoptosis Neuronal Apoptosis Neuroinflammation->Apoptosis ROS->Apoptosis

Caption: CB1 receptor-mediated neurotoxic signaling pathway of synthetic cannabinoids.

Over-activation of the CB1 receptor by synthetic cannabinoids leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channels. This results in reduced calcium influx and increased potassium efflux, leading to neuronal hyperpolarization and a decrease in neurotransmitter release. While this can have inhibitory effects, excessive and prolonged activation is thought to contribute to excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal apoptosis.[2]

Conclusion

The available evidence indicates that this compound is a potent synthetic cannabinoid with significant neurotoxic potential. While direct comparative data for all neurotoxic endpoints are not yet available, existing studies suggest that many synthetic cannabinoids, including this compound, exhibit greater potency and a more severe adverse effect profile compared to THC. The provided experimental protocols offer a standardized framework for future comparative studies, which are crucial for a comprehensive understanding of the risks associated with this evolving class of psychoactive substances. Further research is warranted to fully elucidate the comparative neurotoxicity of this compound and to develop effective strategies for mitigating the harm caused by synthetic cannabinoid use.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of APICA (SDB-001)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of APICA (also known as SDB-001 and N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), a synthetic cannabinoid. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Understanding this compound: Chemical and Safety Data

This compound is a potent indole-based synthetic cannabinoid that acts as an agonist for the cannabinoid receptors CB1 and CB2.[1] Due to its psychoactive properties and potential for abuse, it is classified as a controlled substance in many jurisdictions.[1] Laboratories must handle and dispose of this compound in accordance with all applicable national and local regulations for controlled substances and hazardous chemical waste.

Chemical Properties:

PropertyValue
Chemical Formula C₂₄H₃₂N₂O
Molar Mass 364.53 g/mol
Solubility Insoluble in water; Soluble in ethanol and lipids.

Core Principles of this compound Disposal

The primary goal of this compound disposal is to render the substance "unusable and unrecognizable" to prevent diversion and environmental contamination.[2] This is typically achieved through a multi-step process involving segregation, documentation, and destruction.

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound. Note: This is a guideline and must be adapted to comply with the specific regulations of your institution and jurisdiction.

Step 1: Waste Segregation and Collection

  • Designated Waste Stream: Establish a dedicated and clearly labeled hazardous waste stream for this compound and any materials contaminated with it (e.g., personal protective equipment (PPE), glassware, weighing papers).

  • Secure Containment: Collect all this compound waste in a designated, leak-proof, and sealable container. The container must be compatible with the waste type (e.g., avoid metal containers for acidic or basic solutions).[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (SDB-001)," and any other information required by your institution's environmental health and safety (EHS) department.

Step 2: Rendering the Substance Unusable

Before removal by a licensed waste disposal service, this compound must be rendered non-recoverable.

  • For Solid this compound: A common method is to mix the solid waste with an inert, non-hazardous material such as cat litter, sand, or another adsorbent. Some protocols also suggest mixing with dish soap or other surfactants to further deter extraction.[2]

  • For this compound in Solution: If this compound is dissolved in a solvent, it should be collected in a designated solvent waste container. Do not mix incompatible waste streams.

Step 3: Documentation and Witnessing

  • Chain of Custody: Maintain a strict chain of custody for all this compound waste. This includes documenting the quantity of waste generated, the date of generation, and the names of the individuals involved in the disposal process.

  • Witnessing: The disposal process, particularly the step of rendering the substance unusable, should be witnessed by at least two authorized personnel.[2] Both individuals should sign off on the disposal log.

Step 4: Final Disposal

  • Licensed Waste Hauler: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company that is authorized to handle controlled substances.[3]

  • Incineration: High-temperature incineration is the preferred method for the final destruction of synthetic cannabinoids and other organic chemical waste.[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

APICA_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Final Disposal start This compound Waste Generation segregate Segregate into Designated Waste Container start->segregate label_container Label Container Clearly (Hazardous, Chemical Name) segregate->label_container render_unusable Render Unusable (e.g., mix with inert material) label_container->render_unusable document Document Disposal (Quantity, Date, Personnel) render_unusable->document witness Witness and Sign Off (Minimum 2 People) document->witness store Store Securely in Designated Area witness->store pickup Arrange Pickup by Licensed Waste Hauler store->pickup transport Secure Transport to Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate end Disposal Complete incinerate->end

Caption: Logical workflow for the proper disposal of this compound.

Important Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any powders or aerosols.

  • Spill Response: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous chemical spills.

  • Regulatory Compliance: It is the responsibility of the researcher and their institution to be aware of and comply with all federal, state, and local regulations regarding the handling and disposal of controlled substances and hazardous waste.[5][6]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their chemical handling practices.

References

Personal protective equipment for handling Apica

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling APICA. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesImpermeable and resistant to the product.
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.

Operational Procedures

Adherence to the following operational procedures is essential for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all procedures involving this compound.

  • Ensure a safety shower and eyewash station are readily accessible.[1]

Handling:

  • Avoid inhalation of dust, vapors, or mist.[1]

  • Prevent contact with eyes, skin, and clothing.[1][2]

  • Wash hands thoroughly after handling.[2][3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill:

  • Evacuate personnel from the immediate area.[1]

  • Wear full personal protective equipment.[1]

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Wash out mouth with water.[1] Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.

  • Waste Disposal: Dispose of the waste container through a licensed hazardous waste disposal company. Do not allow the chemical to enter drains or water sources.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh this compound Weigh this compound Assemble Equipment->Weigh this compound Perform Experiment Perform Experiment Weigh this compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for safe handling of this compound.

Emergency Response Protocol

This diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.

This compound Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Event Exposure Event Remove Contaminated Clothing Remove Contaminated Clothing Exposure Event->Remove Contaminated Clothing Flush with Water for 15 min Flush with Water for 15 min Exposure Event->Flush with Water for 15 min Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Remove Contaminated Clothing->Wash with Soap & Water Seek Medical Attention Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water for 15 min->Seek Medical Attention Provide Oxygen if Needed Provide Oxygen if Needed Move to Fresh Air->Provide Oxygen if Needed Provide Oxygen if Needed->Seek Medical Attention

Caption: Emergency response for this compound exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.